MMAF sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
sodium;(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDBXMBHWLORJ-KMYLZLQDSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N5NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of MMAF Sodium in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monomethyl auristatin F (MMAF) sodium is a synthetic and highly potent antineoplastic agent derived from auristatin.[1][2][3] Due to its high cytotoxicity, MMAF is not administered as a standalone systemic drug but is a critical component, or "payload," in the design of antibody-drug conjugates (ADCs).[2][4][5][6][] This guide provides an in-depth examination of the molecular mechanism of action of MMAF in cancer cells, detailing its journey from ADC delivery to the induction of apoptosis. It includes quantitative data on its potency and outlines key experimental protocols used to elucidate its function.
Core Mechanism: Inhibition of Tubulin Polymerization
The primary mechanism of action for MMAF is the disruption of microtubule dynamics, which are essential for cellular structure and division.[1][3] Microtubules are polymers of α- and β-tubulin dimers that undergo constant polymerization and depolymerization. During mitosis, these dynamics are critical for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells.
MMAF functions as a potent antitubulin agent by inhibiting the polymerization of tubulin dimers into microtubules.[1][2][3][4][][8] By binding to tubulin, MMAF prevents the assembly of these critical structures, leading to a cascade of events that halt cell division and ultimately trigger cell death.[1][]
The Role of Antibody-Drug Conjugates (ADCs) in MMAF Delivery
The systemic toxicity of free MMAF precludes its use as a conventional chemotherapeutic agent.[6][][8] ADCs overcome this limitation by leveraging the high specificity of monoclonal antibodies (mAbs) to target antigens overexpressed on the surface of cancer cells.[9] This targeted delivery mechanism increases the therapeutic window, maximizing efficacy at the tumor site while minimizing exposure to healthy tissues.
The ADC-mediated delivery of MMAF follows a multi-step process:
-
Targeting & Binding: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on a cancer cell.
-
Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically through endocytosis.[10]
-
Payload Release: The complex is trafficked to intracellular compartments, usually lysosomes. The acidic environment and lysosomal proteases (e.g., cathepsin B) cleave the linker connecting the mAb to the MMAF payload.[][9]
-
Cytotoxic Action: Once liberated, free MMAF can bind to its tubulin target, exerting its potent cytotoxic effects. A key feature of MMAF is a charged C-terminal phenylalanine, which impairs its ability to diffuse across cell membranes.[][9][11] This property is advantageous as it can lead to a higher intracellular concentration and may reduce the "bystander effect" on neighboring healthy cells compared to more membrane-permeable payloads like MMAE.[6]
Cellular Consequences of Tubulin Inhibition
G2/M Phase Cell Cycle Arrest
The disruption of the mitotic spindle by MMAF activates a critical cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing cells from entering anaphase until all chromosomes are properly attached to the spindle microtubules. By inhibiting microtubule polymerization, MMAF ensures this condition is never met, leading to a sustained arrest in the G2/M phase of the cell cycle.[12][13] This arrest prevents the cell from dividing and provides a window for apoptotic signaling to occur.
Induction of Apoptosis
Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis.[14] While the precise signaling cascade can vary between cell types, the sustained activation of the SAC and the cellular stress from a failed mitosis lead to the activation of the intrinsic (mitochondrial) apoptotic pathway. This process is characterized by the activation of a cascade of cysteine proteases called caspases (e.g., caspase-9 and caspase-3) and the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP).[15][16] The culmination of these events is the systematic dismantling of the cell.
Quantitative Potency Data
The cytotoxic potency of MMAF is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for MMAF have been determined across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [4][17] |
| H3396 | Breast Carcinoma | 105 | [4][17] |
| 786-O | Renal Cell Carcinoma | 257 | [4][17] |
| Caki-1 | Renal Cell Carcinoma | 200 | [4][17] |
| HeLa (pHLIP-MMAF) | Cervical Cancer | 29 (at pH 5.0) | [6] |
Key Experimental Protocols
The mechanistic understanding of MMAF has been built upon several key in vitro assays. Below are generalized methodologies for these experiments.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) following treatment with MMAF. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Methodology:
-
Cell Culture: Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of MMAF or an ADC containing MMAF for a specified period (e.g., 24 hours). Include a vehicle-treated control group.
-
Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin. Collect the cells by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.
Apoptosis Detection via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled, serving as a marker for early apoptosis. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Methodology:
-
Cell Culture & Treatment: Seed and treat cells with MMAF as described for the cell cycle analysis, typically for a longer duration (e.g., 48-72 hours) to allow for apoptosis to occur.
-
Harvesting: Collect both adherent and floating cells (apoptotic cells may detach) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for approximately 15 minutes.
-
Analysis: Analyze the samples immediately by flow cytometry. The results are typically displayed on a dot plot, which allows for the quantification of four populations:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage).
-
Conclusion
MMAF sodium is a highly effective cytotoxic agent whose mechanism of action is centered on the potent inhibition of tubulin polymerization. This primary action leads to a cascade of well-defined cellular events, including G2/M phase cell cycle arrest and the subsequent induction of apoptosis. The development of ADC technology has been crucial in harnessing the power of MMAF, enabling its targeted delivery to cancer cells and establishing it as a vital payload in the development of next-generation cancer therapeutics.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. MMAF, derivatives and linkers – TBD Pharmatech [tbdpharmatech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMAF, 745017-94-1 | BroadPharm [broadpharm.com]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 12. Sodium Fluoride Arrests Renal G2/M Phase Cell-Cycle Progression by Activating ATM-Chk2-P53/Cdc25C Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction of apoptotic death and retardation of neuronal differentiation of human neural stem cells by sodium arsenite treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glpbio.com [glpbio.com]
The Chemical Architecture and Functional Profile of MMAF Sodium: A Technical Guide
Monomethyl auristatin F (MMAF) sodium is a potent synthetic antineoplastic agent that belongs to the auristatin family of dolastatin 10 analogs.[1][2] It functions as a highly effective inhibitor of tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis.[3][4][] Due to its high cytotoxicity, MMAF is most commonly utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[3][][6] In this context, a monoclonal antibody specific to a tumor-associated antigen guides MMAF selectively to cancer cells, minimizing systemic toxicity.[4][][7] The mafodotin part of an ADC's name, in International Nonproprietary Names, refers to MMAF along with its linker structure to the antibody.[4] This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of MMAF sodium, intended for researchers and professionals in drug development.
Physicochemical Characteristics
This compound is the sodium salt of Monomethylauristatin F. The addition of the sodium ion enhances its solubility in aqueous solutions. The physicochemical properties of both MMAF and its sodium salt are crucial for its formulation and delivery as part of an ADC.
| Property | Value | Reference(s) |
| Chemical Formula | C39H64N5NaO8 | [8][9] |
| Molecular Weight | 753.94 g/mol | [9] |
| CAS Number | 1799706-65-2 | [8][9] |
| Appearance | Solid | [10] |
| Solubility | DMSO: ≥ 200 mg/mL (265.27 mM) H2O: ≥ 100 mg/mL (132.64 mM) Ethanol: 100 mg/mL (136.61 mM) | [6][11] |
| Log P (Octanol/Water) | 0.7 (for MMAF) | [12] |
| Storage Conditions | Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year | [3][13] |
Biological Activity and Cytotoxicity
The primary mechanism of action of MMAF is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][][14] The C-terminal phenylalanine of MMAF imparts a charge that reduces its membrane permeability compared to its analogue, MMAE, thereby lowering its cytotoxicity as a free drug and making it more dependent on targeted delivery via ADCs.[][12][14]
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [6][9] |
| H3396 | Breast Carcinoma | 105 | [6][9] |
| 786-O | Renal Cell Carcinoma | 257 | [6][9] |
| Caki-1 | Renal Cell Carcinoma | 200 | [6][9] |
| Jurkat | T-cell Leukemia | 450 | [15] |
| SKBR3 | Breast Adenocarcinoma | 83 | [15] |
Experimental Protocols
Detailed experimental procedures are critical for the accurate evaluation of this compound's properties and efficacy. Below are outlines of common experimental protocols.
Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is the first step in most in vitro and in vivo studies.
Protocol for a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration using the molecular weight of this compound (753.94 g/mol ).
-
Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.
-
To aid dissolution, the mixture can be gently warmed to 37°C or sonicated.[9][10][13]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[3][9]
In Vitro Cytotoxicity Assay
This protocol outlines a typical procedure to determine the IC50 value of this compound against a cancer cell line.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 72 hours.
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions to quantify the number of viable cells in each well.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the untreated control and plot the cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antibody-Drug Conjugation Protocol Outline
This protocol provides a general workflow for the conjugation of MMAF to a monoclonal antibody.
-
Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation. This is followed by purification to remove the excess reducing agent.
-
Linker-Payload Preparation: The MMAF is typically functionalized with a linker that has a maleimide group (e.g., mc-MMAF).[15] This maleimide group will react with the free thiol groups on the antibody.
-
Conjugation Reaction: Mix the prepared antibody with a molar excess of the mc-MMAF linker-payload in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). The reaction is typically carried out at room temperature for several hours or overnight.[15]
-
Purification of the ADC: Remove the excess, unconjugated linker-payload and any aggregates using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization of the ADC: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. This can be achieved using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.
Visualizing Structure and Function
Diagrams illustrating the chemical structure, mechanism of action, and experimental workflows provide a clearer understanding of this compound.
Caption: Chemical Structure of this compound.
Caption: MMAF's Mechanism of Action via an ADC.
Caption: Experimental Workflow for ADC Evaluation.
References
- 1. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adcreview.com [adcreview.com]
- 8. glpbio.com [glpbio.com]
- 9. glpbio.com [glpbio.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Unconjugated MMAF Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent and a derivative of the natural dolastatin 10.[1] While extensively utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), understanding the inherent in vitro activity of its unconjugated form, particularly the sodium salt, is crucial for comprehensive toxicological evaluation and mechanistic studies. This technical guide provides an in-depth overview of the in vitro cytotoxicity of unconjugated MMAF sodium, detailing its mechanism of action, summarizing key cytotoxicity data, and providing standardized experimental protocols for its assessment.
Mechanism of Action
Unconjugated this compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, a critical process for cell division.[2] The core mechanism can be delineated as follows:
-
Tubulin Polymerization Inhibition: MMAF binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[3] This disruption of microtubule assembly leads to a cascade of cellular events.
-
Cell Cycle Arrest: The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. This disruption triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately initiates the intrinsic pathway of apoptosis, or programmed cell death.[1][4] This is mediated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Disruption of the microtubule network can lead to the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.[5][6]
Quantitative Cytotoxicity Data
The in vitro potency of unconjugated this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of a biological function, such as cell viability. The IC50 values for unconjugated this compound vary across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [1] |
| H3396 | Breast Carcinoma | 105 | [1] |
| 786-O | Renal Cell Carcinoma | 257 | [1] |
| Caki-1 | Renal Cell Carcinoma | 200 | [1] |
Experimental Protocols
Accurate and reproducible assessment of in vitro cytotoxicity is paramount. The following are detailed protocols for commonly employed assays.
Cell Viability Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Unconjugated this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of unconjugated this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3.1.2. AlamarBlue™ (Resazurin) Assay
This fluorescent/colorimetric assay also measures metabolic activity.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Unconjugated this compound
-
AlamarBlue™ reagent
-
96-well plates
-
Fluorescence or absorbance microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of unconjugated this compound as described in the MTT assay protocol.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.
-
Incubate for 1-4 hours, or as recommended by the manufacturer, protected from light.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 value.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Unconjugated this compound
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded may need to be optimized based on the cell line's plating efficiency.
-
Allow the cells to attach for several hours or overnight.
-
Treat the cells with various concentrations of unconjugated this compound for a defined period (e.g., 24 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), ensuring the medium is changed as needed.
-
When colonies are visible (defined as a cluster of at least 50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to assess the cytotoxic effect.
-
Visualizations
Signaling Pathway of MMAF-Induced Apoptosis
Caption: Signaling pathway of unconjugated this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General experimental workflow for assessing in vitro cytotoxicity.
Logical Relationship of Experimental Data
Caption: Logical relationship for determining the IC50 value.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tubulins DEPendably induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Core of Antibody-Drug Conjugates: A Technical Guide to the Solubility and Stability of MMAF Sodium in DMSO
For Immediate Release
A deep dive into the physicochemical properties of Monomethyl Auristatin F (MMAF) sodium salt, a critical payload in the development of antibody-drug conjugates (ADCs), reveals crucial handling and storage parameters in dimethyl sulfoxide (DMSO). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of MMAF sodium in this commonly used solvent, complete with experimental protocols and data presentation.
Executive Summary
Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent, is a key cytotoxic component of several ADCs. Its sodium salt form enhances its utility, but its behavior in solvents like DMSO is critical for consistent and effective conjugation to monoclonal antibodies. This document outlines the solubility limits and stability profile of this compound in DMSO, providing a framework for its optimal handling, storage, and use in research and development settings.
Solubility of this compound in DMSO
This compound exhibits high solubility in DMSO, a key characteristic that facilitates its use in the preparation of stock solutions for ADC conjugation.
Table 1: Solubility of this compound and MMAF in DMSO
| Compound | Solvent | Reported Solubility | Molar Concentration (mM) | Source(s) |
| This compound | DMSO | ≥ 200 mg/mL | 265.27 | [1] |
| MMAF | DMSO | 100 mg/mL | 136.61 | [2] |
It is critical to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of auristatin derivatives.[2]
Proposed Experimental Protocol for Solubility Determination
The following protocol outlines a method for determining the solubility of this compound in DMSO.
Objective: To quantitatively determine the saturation solubility of this compound in DMSO at ambient temperature.
Materials:
-
This compound salt
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.
-
Equilibration: Agitate the mixture vigorously using a vortex mixer for an extended period (e.g., 24 hours) at a controlled ambient temperature to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Sample Preparation for Analysis: Carefully collect an aliquot of the clear supernatant and dilute it with a known volume of DMSO to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility.
Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility in DMSO.
Stability of this compound in DMSO
The stability of this compound in DMSO is a critical parameter for ensuring the integrity of the payload before conjugation. While generally stable under recommended storage conditions, it is noted to be unstable in solution for immediate use.[1]
Table 2: Recommended Storage Conditions for this compound and MMAF in DMSO
| Compound | Storage Temperature | Duration | Recommendations | Source(s) |
| This compound | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1] |
| This compound | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1] |
| MMAF | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. | [2] |
| MMAF | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [2] |
Studies on general compound stability in DMSO have shown that water content can be a more significant factor in degradation than oxygen.[3] Furthermore, multiple freeze-thaw cycles (up to 11) have been shown to not cause significant degradation for many compounds in DMSO.[3]
Proposed Experimental Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in DMSO under various storage conditions.
Objective: To assess the chemical stability of this compound in DMSO at different temperatures over time.
Materials:
-
This compound salt stock solution in anhydrous DMSO (e.g., 10 mg/mL)
-
HPLC system with UV and/or Mass Spectrometry (MS) detector
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and 25°C)
-
Amber vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration.
-
Aliquoting: Dispense aliquots of the stock solution into amber vials to minimize light exposure and headspace.
-
Storage: Store the vials at the different temperature conditions: -80°C, -20°C, 4°C, and 25°C.
-
Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month, 3 months, 6 months).
-
Sample Analysis: At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before analysis. Analyze the sample by a validated stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Determine the percentage of the remaining this compound relative to the T=0 sample. Identify and quantify any degradation products.
Logical Flow for Stability Assessment
Caption: Process for assessing the stability of this compound in DMSO.
Conclusion
The high solubility of this compound in DMSO makes it a suitable solvent for the preparation of concentrated stock solutions required for ADC manufacturing. However, its long-term stability in solution necessitates careful storage, with temperatures of -80°C being optimal for extended preservation. The provided experimental protocols offer a robust framework for in-house validation of solubility and stability, ensuring the quality and consistency of this critical ADC payload. Researchers and drug developers are encouraged to adhere to these guidelines to mitigate risks of payload degradation and ensure the therapeutic efficacy of the final ADC product.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
The Lynchpin of Potent Antibody-Drug Conjugates: A Technical Guide to MMAF Sodium
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin F (MMAF) sodium salt has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs). Its high potency as a microtubule-disrupting agent, coupled with a hydrophilic nature that can influence the overall properties of the ADC, makes it a compelling choice for targeted cancer therapy. This in-depth technical guide provides a comprehensive overview of MMAF sodium, including its mechanism of action, key quantitative data, detailed experimental protocols, and a roadmap for its integration into ADC development workflows.
Core Properties and Mechanism of Action
MMAF is a synthetic analog of the natural antimitotic agent dolastatin 10.[1] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which contributes to its reduced cell permeability.[1] This characteristic can minimize off-target toxicity and makes MMAF a suitable candidate for ADCs where the bystander effect is not desired.[2] The sodium salt form of MMAF enhances its solubility and stability in aqueous solutions, facilitating its use in bioconjugation processes.[3][4]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H64N5NaO8 | [4] |
| Molecular Weight | 753.94 g/mol | [4] |
| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (≥ 200 mg/mL). It is noted to be unstable in solution, and freshly prepared solutions are recommended. | [3] |
| Appearance | A white to off-white solid. | [5] |
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
The primary mechanism of action of MMAF is the potent inhibition of tubulin polymerization.[6][7] By binding to tubulin, MMAF disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[8]
The apoptotic cascade initiated by MMAF-induced mitotic arrest primarily proceeds through the intrinsic (mitochondrial) pathway. The prolonged G2/M arrest triggers cellular stress signals that lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[4] This shift in the balance of Bcl-2 family proteins results in increased mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell, leading to apoptosis.[9][10]
Quantitative Potency of MMAF and MMAF-ADCs
The in vitro cytotoxicity of MMAF and ADCs utilizing this payload is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes representative IC50 values for free MMAF and various MMAF-ADCs against different cancer cell lines.
| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Free MMAF | Jurkat | T-cell leukemia | 450 | [11] |
| SKBR3 | Breast cancer | 83 | [11] | |
| Karpas 299 | Anaplastic large cell lymphoma | 119 | [3][12] | |
| H3396 | Breast carcinoma | 105 | [3][12] | |
| 786-O | Renal cell carcinoma | 257 | [3][12] | |
| Caki-1 | Renal cell carcinoma | 200 | [3][12] | |
| cAC10-vcMMAF | L-82 | Anaplastic large cell lymphoma | 2-55 ng/mL | [2] |
| h1F6-vcMMAF | L-82 | Anaplastic large cell lymphoma | 2-55 ng/mL | [2] |
| cOKT9-vcMMAF | L-82 | Anaplastic large cell lymphoma | 2-55 ng/mL* | [2] |
| Chi-Tn/MMAF | Jurkat | T-cell leukemia | Dose-dependent cytotoxicity observed | [11] |
| EV20/MMAF | HuH7 | Liver cancer | ~25 | [8] |
| PLC/PRF/5 | Liver cancer | ~70 | [8] |
*Note: The reference provides a range for different ADCs and drug-to-antibody ratios (DARs).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development and evaluation of MMAF-ADCs. This section provides methodologies for key in vitro and in vivo assays.
MMAF-Antibody Conjugation via Maleimide Chemistry
This protocol describes a common method for conjugating a maleimide-functionalized MMAF derivative to a monoclonal antibody through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-functionalized MMAF derivative (e.g., mc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Disulfide Bond Reduction: Add a 10-20 fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Removal of Reducing Agent: Remove excess TCEP using a desalting column pre-equilibrated with conjugation buffer.
-
Conjugation Reaction: Immediately add the maleimide-functionalized MMAF solution to the reduced mAb. A typical molar ratio of MMAF to mAb is between 4:1 and 8:1, depending on the desired drug-to-antibody ratio (DAR). The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Purification: Remove unconjugated MMAF and other small molecules by size-exclusion chromatography or using a desalting column.
-
Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the DAR. The DAR can be determined by various methods, including hydrophobic interaction chromatography (HIC) or mass spectrometry.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium | Na | CID 5360545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ADC conjugation [bio-protocol.org]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. glpbio.com [glpbio.com]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. agilent.com [agilent.com]
An In-Depth Technical Guide to the Pharmacokinetic Properties of Monomethyl Auristatin F (MMAF)
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.
Introduction to MMAF
Monomethyl Auristatin F (MMAF) is a synthetic antineoplastic agent.[2][3] Unlike its analogue, Monomethyl Auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which makes it less permeable to cell membranes.[4] This property reduces off-target toxicity and makes it suitable for ADCs with non-cleavable linkers, where the payload is released after internalization and degradation of the antibody in the lysosome.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of MMAF is critical for the design and development of effective and safe ADC therapies.[6][7]
Below is a diagram illustrating the general mechanism of action for an MMAF-based Antibody-Drug Conjugate.
Pharmacokinetic Profile Summary
Pharmacokinetic studies, primarily conducted in rats, reveal that unconjugated MMAF exhibits very poor oral bioavailability and is subject to high clearance.[6][8][9] When administered intravenously, its concentration in plasma declines rapidly.[4][6] However, when delivered as part of an ADC, the pharmacokinetic profile is governed by the antibody, leading to a much longer half-life and sustained exposure.[7]
The following tables summarize the key pharmacokinetic parameters of MMAF determined in Sprague-Dawley rats. The data was calculated using a non-compartmental model.[6]
Table 1: Pharmacokinetic Parameters of MMAF after Intravenous (IV) Administration in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 5 |
| C₀ (Initial Plasma Concentration) | ng/mL | 2146.67 ± 110.15 |
| AUC (Area Under the Curve) | ng·h/mL | 1215.10 ± 195.53 |
| t₁/₂ (Half-life) | h | 0.49 ± 0.08 |
| CL (Clearance) | L/h/kg | 4.19 ± 0.67 |
| Vd (Volume of Distribution) | L/kg | 2.94 ± 0.28 |
| Source: Adapted from data presented in Molecules 2019, 24(15), 2754.[6][8][9] |
Table 2: Pharmacokinetic Parameters of MMAF after Oral (PO) Administration in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| Cₘₐₓ (Maximum Plasma Concentration) | ng/mL | Not Detected |
| Tₘₐₓ (Time to Cₘₐₓ) | h | Not Applicable |
| AUC (Area Under the Curve) | ng·h/mL | Not Detected |
| F (Bioavailability) | % | 0 |
| Source: Adapted from data presented in Molecules 2019, 24(15), 2754.[6][8][9] |
In vitro and in vivo studies have been conducted to identify MMAF metabolites.[6][8]
-
Primary Metabolic Pathway : The major metabolic pathway for MMAF is demethylation.[6][8]
-
Metabolites Identified : In rat liver microsome studies, seven distinct metabolites of MMAF were tentatively identified.[6][8]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacokinetic properties of MMAF.
This protocol outlines the procedure for assessing the pharmacokinetic profile of MMAF following intravenous and oral administration in rats.[6][9]
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Dosing Preparation: MMAF stock solutions (1 mg/mL) are prepared in dimethyl sulfoxide (DMSO).[9] Working solutions are prepared by further dilution.[9]
-
Administration:
-
Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged at 13,000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.[10]
A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-TOF-MS/MS) assay is used for the quantification of MMAF in plasma.[6][8][9]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding acetonitrile, then vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Scan Type: Information-Dependent Analysis (IDA) with a high-resolution TOF full scan for metabolite profiling.[6] For quantification, Multiple Reaction Monitoring (MRM) or similar targeted methods are used.
-
Calibration: Calibration curves are prepared in blank plasma over a concentration range of approximately 3 to 2200 ng/mL.[6][8][9]
-
This protocol is used to identify potential metabolites of MMAF using liver microsomes.[6][8]
-
Incubation Mixture:
-
Prepare an incubation mixture containing rat or human liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and MMAF.
-
Fortify the mixture with cofactors such as NADPH, UDPGA, and GSH to support Phase I and Phase II metabolic reactions.[9]
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor solution.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination & Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant using LC-TOF-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9]
-
This protocol determines the stability of MMAF in plasma from various species, which is crucial for interpreting PK data and for ADC development.[11][12][13]
Experimental Workflow:
Methodology:
-
Preparation: MMAF is added to plasma from different species (e.g., human, cynomolgus monkey, rat, mouse) to a final concentration.[11][12] The plasma contains an anticoagulant like EDTA.[11][12]
-
Incubation: Samples are incubated in a controlled environment at 37°C with 5% CO₂.[11][12]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).[11][12]
-
Analysis: The reaction is stopped at each time point by protein precipitation with an organic solvent. The remaining concentration of MMAF is quantified by LC-MS/MS.
-
Data Interpretation: The percentage of MMAF remaining at each time point is plotted to determine its stability. Studies show MMAF is highly stable in plasma across various species.[6][9][11][12]
Conclusion
The pharmacokinetic properties of free MMAF are characterized by high clearance and negligible oral bioavailability.[6][8] Its primary metabolic route is demethylation.[6][8] Despite its rapid clearance as a free agent, MMAF's high stability in plasma and potent cytotoxic activity make it an effective payload for ADCs.[5][11][12] When incorporated into an ADC, the pharmacokinetics are dictated by the antibody, ensuring prolonged circulation and targeted delivery to cancer cells. The detailed protocols and data presented in this guide serve as a valuable resource for the continued research and development of MMAF-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry [mdpi.com]
- 10. Pharmacokinetics, distribution, and excretion of sodium oligomannate, a recently approved anti-Alzheimer's disease drug in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
MMAF Sodium: A Technical Guide to a Potent Tubulin Polymerization Inhibitor in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethylauristatin F (MMAF) sodium is a synthetic and highly potent antineoplastic agent that functions as an inhibitor of tubulin polymerization. As a component of antibody-drug conjugates (ADCs), MMAF sodium provides a powerful cytotoxic payload that can be selectively delivered to cancer cells, thereby minimizing systemic toxicity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.
Introduction
Microtubules are dynamic cytoskeletal polymers that are essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Their critical role in cell proliferation makes them an attractive target for anticancer therapies. Auristatins, a class of synthetic dolastatin 10 analogs, are highly potent antimitotic agents that disrupt microtubule dynamics.
Monomethylauristatin F (MMAF) is a synthetic auristatin derivative that inhibits tubulin polymerization.[1] Unlike its counterpart, monomethylauristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to cell membranes. This reduced permeability results in lower cytotoxicity of the free drug, a desirable characteristic for ADC payloads as it minimizes off-target toxicity. When conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, MMAF is efficiently internalized into cancer cells, where the linker is cleaved, releasing the potent cytotoxic agent and leading to cell death. The sodium salt of MMAF is a commonly used form in research and development.
Mechanism of Action
MMAF exerts its cytotoxic effects by disrupting the dynamics of microtubule assembly. The process begins with the binding of an MMAF-conjugated ADC to its target antigen on the surface of a cancer cell.
Upon internalization, the ADC is trafficked to the lysosome, where enzymatic or chemical cleavage of the linker releases the active MMAF payload into the cytoplasm. Free MMAF then binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and programmed cell death.
The signaling cascade initiated by MMAF-induced microtubule disruption involves several key regulatory proteins.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO or appropriate solvent)
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine or Nocodazole (positive controls for polymerization inhibition)
-
96-well, half-area, clear bottom microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% (v/v) glycerol. Keep on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare solutions of positive and negative controls.
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Add 10 µL of the diluted this compound or control solutions to the appropriate wells of the pre-warmed plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[2][3]
-
Plot the absorbance (turbidity) versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Viability Assay (MTT-Based)
This assay determines the cytotoxic effect of this compound or MMAF-ADCs on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or MMAF-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound or MMAF-ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an MMAF-ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID)
-
Cancer cell line that forms solid tumors
-
MMAF-ADC
-
Vehicle control (e.g., saline or formulation buffer)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the MMAF-ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific ADC and tumor model.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the MMAF-ADC.
Quantitative Data
In Vitro Cytotoxicity of MMAF and MMAF-ADCs
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of free MMAF and various MMAF-conjugated ADCs against a panel of cancer cell lines.
| Compound/ADC | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Free MMAF | Jurkat | T-cell leukemia | 450 | [2] |
| Free MMAF | SKBR3 | Breast Cancer | 83 | [2] |
| Chi-Tn/MMAF ADC | Jurkat | T-cell leukemia | Varies with Tn expression | [2] |
| EV20/MMAF ADC | HuH7 | Liver Cancer | ~25 | [3] |
| EV20/MMAF ADC | PLC/PRF/5 | Liver Cancer | ~70 | [3] |
| Depatux-m (ABT-414) | NCI-H1703 | Lung Cancer | - | [4] |
| Depatux-m (ABT-414) | NCI-H292 | Lung Cancer | - | [4] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and cell density.
In Vivo Efficacy of MMAF-ADCs
The table below presents a summary of the in vivo antitumor activity of different MMAF-ADCs in various xenograft models.
| ADC | Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Chi-Tn/MMAF | LOX xenograft | Melanoma | Twice a week | Significant tumor growth delay | [2] |
| P-MMAF (Pertuzumab-MMAF) | NCI N87 xenograft | Gastric Cancer | 1 nmol, single dose | Tumor growth inhibition | |
| T-MMAF (Trastuzumab-MMAF) | NCI N87 xenograft | Gastric Cancer | 1 nmol, single dose | Tumor growth inhibition | |
| EV20-sss-vc/MMAF | Liver Cancer xenograft | Liver Cancer | - | Inhibition of tumor growth | [3] |
| Depatux-m (ABT-414) | NCI-H1703 xenograft | Lung Cancer | Q4Dx6 | Tumor growth inhibition | [4] |
Pharmacokinetics and Stability
Pharmacokinetic studies of free MMAF in rats have shown that it has 0% oral bioavailability and is subject to high clearance. The major metabolic pathway identified is demethylation.[5] When conjugated to an antibody, the pharmacokinetic profile is largely dictated by the antibody. The linker chemistry plays a crucial role in the stability of the ADC in circulation, preventing premature release of the payload.[6]
This compound Properties and Handling:
-
Solubility: The solubility of this compound is dependent on the solvent and pH. It is generally soluble in organic solvents like DMSO. Aqueous solubility can be enhanced with the use of co-solvents or formulation aids.
-
Stability: MMAF and its conjugates are generally stable molecules. However, specific linker stability can vary. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working solutions for experiments.
Conclusion
This compound is a potent tubulin polymerization inhibitor that serves as a valuable cytotoxic payload for antibody-drug conjugates. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of G2/M arrest and apoptosis, is well-characterized. The reduced cell permeability of free MMAF enhances its safety profile as an ADC component. The experimental protocols and preclinical data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and its conjugates in the pursuit of more effective and targeted cancer therapies.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Bystander Effect of MMAF Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy is determined not only by the specificity of the antibody and the potency of the cytotoxic payload but also by the ability of the payload to elicit a "bystander effect"—the killing of adjacent, antigen-negative tumor cells. This phenomenon is crucial for treating heterogeneous tumors where antigen expression is varied. Monomethyl auristatin F (MMAF), a potent antimitotic agent, is a frequently used payload in ADC development. This technical guide provides an in-depth examination of the bystander effect of MMAF sodium, contrasting it with its close analog, monomethyl auristatin E (MMAE), to elucidate the underlying mechanisms that govern this differential activity. We will delve into the physicochemical properties influencing the bystander effect, present quantitative data on cytotoxicity, and provide detailed experimental protocols for its assessment.
Introduction to the Bystander Effect in ADCs
The bystander effect of an ADC is the ability of its cytotoxic payload, once released from the target antigen-positive cell, to diffuse into and kill neighboring antigen-negative cells.[1] This is a critical attribute for ADCs designed to treat solid tumors, which are often characterized by heterogeneous antigen expression. A potent bystander effect can overcome this limitation, leading to a more profound anti-tumor response. The key determinant of a payload's ability to induce a bystander effect is its physicochemical properties, particularly its ability to cross cell membranes.[2]
The Molecular Basis of MMAF's Limited Bystander Effect
Monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) are both highly potent synthetic analogs of the natural antimitotic agent dolastatin 10.[3] They share a similar core structure and mechanism of action, which involves the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis. However, a critical structural difference dictates their bystander potential.
MMAF possesses a charged carboxyl group at its C-terminus, rendering it a hydrophilic molecule.[3][] This charge significantly hinders its ability to passively diffuse across the lipid bilayers of cell membranes.[2] Consequently, once an MMAF-conjugated ADC is internalized by an antigen-positive cell and the MMAF payload is released within the lysosome, the payload is largely trapped within that cell.
In contrast, MMAE has an uncharged C-terminus, making it more lipophilic and membrane-permeable.[3][] This property allows MMAE to readily diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative cells.[2]
The following diagram illustrates the intracellular fate of an MMAF-ADC and the limitation of its bystander effect.
Figure 1: Mechanism of MMAF-ADC action and its limited bystander effect.
Quantitative Comparison of MMAF and MMAE Cytotoxicity
The intrinsic potency of MMAF and MMAE is comparable. However, when delivered as part of an ADC, the difference in their ability to permeate cells and exert a bystander effect leads to variations in their overall cytotoxic activity, especially in mixed cell populations. The following table summarizes publicly available IC50 data for MMAF and MMAE, both as free drugs and as ADC payloads.
| Compound | Cell Line | IC50 (nM) | Notes | Reference |
| Free MMAF | Various | Generally higher than MMAE | Less cell-permeable. | [5] |
| Free MMAE | SKBR3 | 3.27 ± 0.42 | Potent cytotoxicity. | [6] |
| HEK293 | 4.24 ± 0.37 | Potent cytotoxicity. | [6] | |
| BxPC-3 | 0.97 ± 0.10 | Pancreatic cancer cell line. | [7] | |
| PSN-1 | 0.99 ± 0.09 | Pancreatic cancer cell line. | [7] | |
| Capan-1 | 1.10 ± 0.44 | Pancreatic cancer cell line. | [7] | |
| Panc-1 | 1.16 ± 0.49 | Pancreatic cancer cell line. | [7] | |
| vc-MMAE | SKBR3 | 410.54 ± 4.9 | Linker affects potency. | [8] |
| HEK293 | 482.86 ± 6.4 | Linker affects potency. | [8] | |
| cAC10-vcMMAF | Karpas-35R (CD30-) | > 5 µg/mL | Resistant due to lack of target. | [9] |
| cAC10-vcMMAE | Karpas-35R (CD30-) | > 5 µg/mL | Resistant due to lack of target. | [9] |
| cOKT9-vcMMAF | Karpas-35R (CD71+) | 1-4 ng/mL | Potent against target-positive cells. | [9] |
| cOKT9-vcMMAE | Karpas-35R (CD71+) | 1-4 ng/mL | Potent against target-positive cells. | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Assessing the Bystander Effect
The bystander effect of an ADC is typically evaluated using in vitro and in vivo models that mimic a heterogeneous tumor environment.
In Vitro Bystander Effect Assays
Two common in vitro methods are the co-culture assay and the conditioned medium transfer assay.[10][11]
4.1.1. Co-culture Assay
This assay directly measures the killing of antigen-negative cells when they are grown together with antigen-positive cells in the presence of the ADC.
-
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (often engineered to express a fluorescent protein like GFP for easy identification)[12]
-
ADC of interest (e.g., MMAF-ADC)
-
Control ADC (non-binding or with a non-permeable payload)
-
Cell culture medium and supplements
-
96-well plates (black wall, clear bottom for fluorescence reading)[13]
-
Plate reader with fluorescence capabilities or flow cytometer
-
-
Protocol:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Total cell density should be optimized for the duration of the assay.
-
As controls, seed Ag+ cells alone and Ag- cells alone.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the ADC and control ADC in culture medium.
-
Add the ADC dilutions to the appropriate wells. Include untreated control wells.
-
Incubate the plate for a period of time sufficient to observe cytotoxicity (typically 72-120 hours).
-
Assess the viability of the Ag- cell population. This can be done by:
-
Fluorescence plate reading: If using GFP-labeled Ag- cells, read the fluorescence intensity. A decrease in fluorescence in the co-culture wells compared to the Ag- only wells indicates a bystander effect.
-
Flow cytometry: Stain the cells with a viability dye (e.g., propidium iodide) and analyze the GFP-positive population for viability.
-
-
Calculate the percentage of bystander cell killing.
-
4.1.2. Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the medium by the Ag+ cells and can subsequently kill Ag- cells.
-
Materials: Same as for the co-culture assay.
-
Protocol:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the ADC for a defined period (e.g., 48-72 hours).
-
Collect the culture medium (now "conditioned medium").
-
Centrifuge the conditioned medium to remove any detached cells.
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Add the conditioned medium to the Ag- cells.
-
As a control, treat Ag- cells with fresh medium containing the same concentration of the ADC that was used to treat the Ag+ cells.
-
Incubate the Ag- cells for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
A greater reduction in viability in the cells treated with conditioned medium compared to those treated with fresh medium containing the ADC indicates a bystander effect.
-
The following diagram illustrates the workflow for these in vitro assays.
Figure 2: Experimental workflows for in vitro bystander effect assays.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a whole-animal system.[2]
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Ag+ and Ag- tumor cell lines (syngeneic if using immunocompetent mice)
-
ADC of interest
-
Control ADC
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Prepare a mixed cell suspension of Ag+ and Ag- cells at a defined ratio.
-
Subcutaneously implant the cell mixture into the flank of the mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (Vehicle, Control ADC, MMAF-ADC).
-
Administer the treatments intravenously according to the dosing schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to visualize the effects on both Ag+ and Ag- cell populations.
-
A significant reduction in tumor growth in the ADC-treated group compared to the control groups, particularly if the reduction is greater than what would be expected from killing only the Ag+ cells, indicates an in vivo bystander effect. For MMAF-ADCs, a limited bystander effect is expected.
-
Conclusion
The bystander effect is a critical consideration in the design and development of effective antibody-drug conjugates. For this compound, its inherent physicochemical properties—specifically its charged nature and resulting low membrane permeability—severely limit its ability to induce a significant bystander effect. While MMAF remains a highly potent cytotoxic agent for direct, targeted cell killing, its utility in treating heterogeneous tumors with varied antigen expression may be limited compared to ADCs with membrane-permeable payloads like MMAE. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the bystander effect of novel ADCs, enabling a more informed selection of payload and linker technologies for specific therapeutic applications.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. agilent.com [agilent.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to MMAF Sodium for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of Monomethyl Auristatin F (MMAF) sodium, a potent anti-mitotic agent integral to the development of next-generation Antibody-Drug Conjugates (ADCs). Addressed to researchers, scientists, and professionals in drug development, this document details the physicochemical properties, mechanism of action, and relevant experimental protocols associated with MMAF sodium.
Core Properties of MMAF and this compound
MMAF is a synthetic analogue of the natural product dolastatin 10.[1] Its sodium salt form is frequently utilized in the bioconjugation process. The key quantitative data for both forms are summarized below for easy reference.
| Property | MMAF | This compound |
| CAS Number | 745017-94-1 | 1799706-65-2 |
| Molecular Formula | C₃₉H₆₅N₅O₈ | C₃₉H₆₄N₅NaO₈ |
| Molecular Weight | 731.96 g/mol | 753.94 g/mol |
Mechanism of Action: A Potent Tubulin Inhibitor
MMAF exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cellular division.[2][3][][5][6][7][8] As a potent inhibitor of tubulin polymerization, MMAF binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[9]
The C-terminal phenylalanine residue of MMAF is charged, which reduces its cell permeability compared to its analogue, MMAE.[][5][10] This property is advantageous in the context of ADCs, as it minimizes non-specific toxicity to antigen-negative cells, a phenomenon known as the "bystander effect".[11]
Caption: Signaling pathway of MMAF-induced apoptosis following ADC internalization.
Experimental Protocols
Detailed methodologies are crucial for the successful application of MMAF in research and development. The following sections outline key experimental protocols.
Antibody-MMAF Conjugation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of MMAF to an antibody via the thiol groups of reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction
-
Maleimide-functionalized MMAF derivative (e.g., mc-MMAF)
-
Dialysis or size-exclusion chromatography equipment for purification
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
Purification of Reduced Antibody:
-
Remove the excess reducing agent by dialysis against a suitable buffer (e.g., PBS with 1 mM EDTA) or by using a desalting column.[12] This step is critical to prevent the quenching of the maleimide linker.
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized MMAF derivative to the purified reduced antibody. The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.
-
The stoichiometry of the reaction will influence the drug-to-antibody ratio (DAR).
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated MMAF and other reaction components using size-exclusion chromatography (SEC) or dialysis.[14]
-
-
Characterization:
Caption: Experimental workflow for the conjugation of MMAF to an antibody.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of an ADC.[18][19][20]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
MMAF-ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and the unconjugated antibody control in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the ADC or control. Include untreated cells as a viability control.
-
-
Incubation:
-
MTT Addition:
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.[19]
-
-
Data Acquisition and Analysis:
Caption: Step-by-step workflow for conducting an in vitro cytotoxicity MTT assay.
This technical guide provides foundational information for researchers working with this compound. Adherence to detailed protocols and a thorough understanding of its mechanism of action are paramount for the successful development of potent and specific antibody-drug conjugates.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 5. adcreview.com [adcreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC conjugation [bio-protocol.org]
- 15. cellmosaic.com [cellmosaic.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Best Practices for MMAF Sodium ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the characterization of antibody-drug conjugates (ADCs) utilizing the potent auristatin derivative, monomethyl auristatin F (MMAF) with a sodium salt. MMAF-ADCs are a promising class of biotherapeutics, and their thorough characterization is critical for ensuring safety, efficacy, and batch-to-batch consistency. This document outlines key analytical methods, bioassays, and in vivo studies, presenting detailed protocols and data interpretation guidelines.
Introduction to MMAF-ADCs
MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Unlike its counterpart, MMAE, MMAF is cell-membrane impermeable, which minimizes off-target toxicity and relies on targeted delivery via the antibody to exert its cytotoxic effect. Upon internalization and lysosomal degradation of the ADC, MMAF is released and can effectively kill the target cancer cell. The sodium salt of MMAF is often used to improve its solubility and handling properties.
The key attributes of an MMAF-ADC that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, purity, stability, potency, and in vivo efficacy. This note details the best practices for evaluating these critical quality attributes (CQAs).
Analytical Characterization
A combination of chromatographic, mass spectrometric, and electrophoretic methods is essential for the comprehensive analytical characterization of MMAF-ADCs.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical parameter that directly influences the potency and potential toxicity of an ADC. The average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) must be accurately determined.
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
-
Purpose: To determine the average DAR and the relative abundance of different drug-loaded species.
-
Materials:
-
Non-porous HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
-
HPLC system
-
-
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to different DAR species (higher DAR species elute later).
-
Calculate the average DAR by integrating the peak areas of each species and using a weighted average formula.
-
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To determine the average DAR after deglycosylation and reduction of the ADC.
-
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
PNGase F for deglycosylation
-
Dithiothreitol (DTT) for reduction
-
ADC sample
-
LC-MS system
-
-
Method:
-
Deglycosylate the ADC sample with PNGase F according to the manufacturer's protocol.
-
Reduce the deglycosylated ADC with DTT to separate the light and heavy chains.
-
Inject the reduced sample onto the RP-HPLC column.
-
Elute the chains using a gradient of Mobile Phase B.
-
Analyze the eluting peaks by mass spectrometry to identify unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance and drug load of each chain.
-
Data Presentation: DAR Analysis
| Analytical Method | Average DAR | DAR0 (%) | DAR2 (%) | DAR4 (%) | Other Species (%) |
| HIC-UV | 3.8 | 2.5 | 15.8 | 80.1 | 1.6 |
| RP-HPLC-MS | 3.9 | 2.2 | 16.1 | 79.5 | 2.2 |
Purity and Aggregation
Ensuring high purity and low levels of aggregation is crucial for the safety and efficacy of the ADC.
Experimental Protocol: Size Exclusion Chromatography (SEC)
-
Purpose: To quantify the percentage of monomer, aggregates, and fragments.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
-
HPLC system
-
-
Method:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-50 µg of the ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
The main peak represents the monomeric ADC, earlier eluting peaks are aggregates, and later eluting peaks are fragments.
-
Calculate the percentage of each species by integrating the peak areas.
-
Data Presentation: Purity Analysis
| Analytical Method | Monomer (%) | Aggregates (%) | Fragments (%) |
| SEC-UV | 98.5 | 1.2 | 0.3 |
In Vitro Characterization
In vitro assays are essential to confirm the antigen-binding, internalization, and cytotoxic activity of the MMAF-ADC.
Binding Affinity
The binding affinity of the ADC to its target antigen should be comparable to that of the unconjugated antibody.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Purpose: To determine the binding kinetics (kon, koff) and affinity (KD) of the ADC to its target antigen.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant target antigen
-
ADC and unconjugated antibody samples
-
Running buffer (e.g., HBS-EP+)
-
-
Method:
-
Immobilize the target antigen on the sensor chip.
-
Inject a series of concentrations of the ADC or unconjugated antibody over the chip surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Data Presentation: Binding Affinity
| Molecule | kon (1/Ms) | koff (1/s) | KD (nM) |
| Unconjugated Antibody | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| MMAF-ADC | 1.1 x 10^5 | 2.8 x 10^-4 | 2.5 |
In Vitro Cytotoxicity
The potency of the MMAF-ADC is determined by its ability to kill target antigen-expressing cancer cells.
Experimental Protocol: Cell Viability Assay
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
MMAF-ADC, unconjugated antibody, and free MMAF
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
-
-
Method:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the ADC, unconjugated antibody, or free MMAF.
-
Incubate for 72-96 hours.
-
Add the cell viability reagent and measure the luminescence or absorbance.
-
Plot the cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Target Expression | Compound | IC50 (nM) |
| Cell Line A | High | MMAF-ADC | 0.5 |
| Cell Line A | High | Free MMAF | >1000 |
| Cell Line B | Negative | MMAF-ADC | >1000 |
In Vivo Characterization
In vivo studies in relevant animal models are critical to evaluate the anti-tumor efficacy and pharmacokinetic profile of the MMAF-ADC.
Anti-Tumor Efficacy
Experimental Protocol: Xenograft Tumor Model
-
Purpose: To evaluate the anti-tumor activity of the MMAF-ADC in a mouse model.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive cancer cell line
-
MMAF-ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
-
Method:
-
Implant the cancer cells subcutaneously into the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the MMAF-ADC, vehicle, or control ADC intravenously at the desired dose and schedule.
-
Measure the tumor volume and body weight 2-3 times per week.
-
Euthanize the mice when tumors reach the predetermined endpoint.
-
Plot the mean tumor volume over time for each group.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | 0 |
| Isotype Control ADC | 5 | 1450 | 3 |
| MMAF-ADC | 1 | 800 | 47 |
| MMAF-ADC | 5 | 150 | 90 |
Diagrams
Caption: MMAF-ADC Characterization Workflow.
Caption: MMAF-ADC Mechanism of Action.
Conclusion
The comprehensive characterization of MMAF-ADCs using the orthogonal methods described in this application note is essential for ensuring their quality, safety, and efficacy. A thorough understanding of the ADC's critical quality attributes allows for robust process development, manufacturing control, and successful clinical translation. The provided protocols and data presentation formats serve as a valuable resource for researchers and developers in the field of antibody-drug conjugates.
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of MMAF Sodium Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule drug. Monomethylauristatin F (MMAF) is a potent anti-tubulin agent used as a cytotoxic payload in several ADCs.[1][2][3][4] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it directly influences the therapeutic efficacy, safety, and pharmacokinetics.[5][6] An inconsistent DAR can lead to variability in potency and potential toxicity. Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the development and manufacturing processes of MMAF-based ADCs.
This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of ADCs, with a specific focus on those conjugated with MMAF sodium. The primary methods covered are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a leading method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs.[7] The technique separates ADC species based on their hydrophobicity. Since MMAF is a hydrophobic molecule, each additional MMAF conjugate increases the overall hydrophobicity of the ADC. HIC analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[8][9] The separation results in a chromatogram with distinct peaks corresponding to the antibody with zero (DAR0), two (DAR2), four (DAR4), six (DAR6), and eight (DAR8) drug molecules attached. The weighted average DAR is then calculated from the relative peak area of each species.[7]
Experimental Workflow: HIC
Detailed Protocol: HIC
1. Materials and Reagents:
-
ADC Sample: MMAF-conjugated ADC
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
Organic Modifier (optional, for highly hydrophobic ADCs): Isopropanol (IPA) may be added to Mobile Phase B to ensure elution of high-DAR species.[10][11]
-
HPLC System: A biocompatible UHPLC or HPLC system with a UV detector.
-
HIC Column: e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl, or equivalent.
2. Sample Preparation:
-
Dilute the MMAF ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
3. HPLC Method:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Inject 5-10 µL of the prepared ADC sample.
-
Run a linear gradient from high salt to low salt to elute the ADC species. A typical gradient is shown in the table below.
-
Monitor the absorbance at 280 nm.
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100 []
-
Data Presentation: HIC
Table 1: Example HIC Gradient Conditions
| Time (min) | % Mobile Phase A (High Salt) | % Mobile Phase B (Low Salt) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 100 | 0 | 0.8 |
| 20.0 | 0 | 100 | 0.8 |
| 25.0 | 0 | 100 | 0.8 |
| 25.1 | 100 | 0 | 0.8 |
| 30.0 | 100 | 0 | 0.8 |
Table 2: Example DAR Calculation from HIC Data
| Peak ID | Retention Time (min) | Drug Load | Peak Area (%) | Weighted Area |
|---|---|---|---|---|
| DAR0 | 5.2 | 0 | 5.5 | 0.0 |
| DAR2 | 9.8 | 2 | 25.0 | 50.0 |
| DAR4 | 13.5 | 4 | 45.0 | 180.0 |
| DAR6 | 16.1 | 6 | 20.0 | 120.0 |
| DAR8 | 18.3 | 8 | 4.5 | 36.0 |
| Total | 100.0 | 386.0 |
| Average DAR | | | | 3.86 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method to HIC for DAR determination.[7] For cysteine-linked ADCs like many MMAF conjugates, the analysis typically involves the reduction of interchain disulfide bonds to separate the antibody's light chains (LC) and heavy chains (HC). The drug-loaded and unloaded chains are then separated based on hydrophobicity on a reversed-phase column. The average DAR is calculated from the weighted average of the drug load on each chain.[7] For some site-specific ADCs, intact analysis without reduction is also possible.[13][14]
Experimental Workflow: RP-HPLC (Reduced)
Detailed Protocol: RP-HPLC
1. Materials and Reagents:
-
ADC Sample: MMAF-conjugated ADC
-
Reduction Buffer: e.g., 10 mM Dithiothreitol (DTT) in a suitable buffer.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC System: UHPLC or HPLC system with UV detector.
-
RP Column: e.g., PLRP-S, YMC-Triart Bio C4, or similar wide-pore C4 or C8 column.
2. Sample Preparation (Reduction):
-
Dilute the ADC to ~1 mg/mL in a suitable buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
Cool the sample to room temperature before injection.
3. HPLC Method:
-
Set the column temperature (e.g., 75-80°C) to improve peak shape.
-
Equilibrate the column with the starting gradient conditions.
-
Inject the reduced sample.
-
Run a gradient of increasing organic solvent (Mobile Phase B).
-
Monitor the absorbance at 280 nm.
4. Data Analysis:
-
Integrate the peaks corresponding to the unconjugated light chain (LC), light chain with one drug (LC1), unconjugated heavy chain (HC), and heavy chain with one, two, or three drugs (HC1, HC2, HC3).
-
Calculate the average DAR using the following formula:
-
Average DAR = [ (Σ Weighted Peak Area of LC species) + (Σ Weighted Peak Area of HC species) ] / 100 * 2 (The multiplication by 2 accounts for two LCs and two HCs per antibody).[15]
-
Data Presentation: RP-HPLC
Table 3: Example RP-HPLC Gradient Conditions
| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 70 | 30 | 0.5 |
| 20.0 | 50 | 50 | 0.5 |
| 22.0 | 5 | 95 | 0.5 |
| 25.0 | 5 | 95 | 0.5 |
| 25.1 | 70 | 30 | 0.5 |
| 30.0 | 70 | 30 | 0.5 |
Table 4: Example DAR Calculation from Reduced RP-HPLC Data | Peak ID | Drug Load | Peak Area (%) | Weighted Area | | :--- | :--- | :--- | :--- | | Light Chain (LC) | | | | | LC0 | 0 | 15.0 | 0.0 | | LC1 | 1 | 85.0 | 85.0 | | LC Subtotal | | 100.0 | 85.0 | | Heavy Chain (HC) | | | | | HC0 | 0 | 5.0 | 0.0 | | HC1 | 1 | 90.0 | 90.0 | | HC2 | 2 | 5.0 | 10.0 | | HC Subtotal | | 100.0 | 100.0 | | Average DAR | | | | 3.70 | Calculation: [(85.0 + 100.0) / 100] * 2 = 3.70
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly powerful and accurate technique for DAR determination, providing direct mass confirmation of each drug-loaded species.[16][17] The analysis can be performed on the intact ADC (native MS), or on reduced subunits ("middle-up" approach).[5][18] The "middle-up" approach is common for cysteine-linked ADCs as it simplifies the complex mass spectrum of the intact ADC. After separation by LC (typically reversed-phase), the eluent is introduced into the mass spectrometer. The resulting mass spectra are deconvoluted to determine the mass of each species, from which the drug load is confirmed and the average DAR is calculated.[17]
Experimental Workflow: LC-MS (Middle-Up)```dot
Detailed Protocol: UV-Vis Spectroscopy
1. Materials and Reagents:
-
ADC Sample: Purified MMAF-conjugated ADC
-
Spectrophotometer: UV-Vis spectrophotometer with quartz cuvettes.
-
Buffer: A suitable, non-interfering buffer (e.g., PBS).
2. Prerequisite:
-
Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody and the free MMAF-linker at two wavelengths (e.g., 280 nm and 253 nm, an absorption maximum for some auristatins). [19] 3. Measurement:
-
Prepare a dilution of the ADC sample in the buffer to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the ADC solution at both selected wavelengths (A_λ1 and A_λ2).
4. Data Analysis:
-
The total absorbance at each wavelength is the sum of the contributions from the antibody and the drug. This creates a system of two simultaneous equations:
-
A_λ1 = ε_Ab,λ1 * C_Ab + ε_Drug,λ1 * C_Drug
-
A_λ2 = ε_Ab,λ2 * C_Ab + ε_Drug,λ2 * C_Drug
-
-
Solve these equations for the molar concentrations of the antibody (C_Ab) and the drug (C_Drug).
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
Data Presentation: UV-Vis Spectroscopy
Table 7: Example Extinction Coefficients and Absorbance Data
| Species | ε at 280 nm (M⁻¹cm⁻¹) | ε at 253 nm (M⁻¹cm⁻¹) |
|---|---|---|
| Antibody (mAb) | 210,000 | 75,000 |
| MMAF-linker | 1,500 | 15,900 [19] |
| Measurement | Absorbance at 280 nm | Absorbance at 253 nm |
| ADC Sample | 0.850 | 0.550 |
Table 8: Example DAR Calculation from UV-Vis Data
| Calculated Value | Result |
|---|---|
| Calculated C_Ab | 3.95 x 10⁻⁶ M |
| Calculated C_Drug | 1.54 x 10⁻⁵ M |
| Average DAR (C_Drug / C_Ab) | 3.90 |
The determination of the drug-to-antibody ratio for this compound ADCs is a critical step in their characterization. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC provide detailed information on drug-load distribution and are industry-standard methods. LC-MS offers the highest accuracy and direct mass confirmation, serving as a powerful tool for characterization and orthogonal confirmation. UV-Vis spectroscopy provides a rapid and simple method for determining the average DAR, which is highly useful for routine in-process monitoring. The choice of method depends on the specific requirements of the analysis, the stage of development, and the instrumentation available. For comprehensive characterization, employing at least two orthogonal methods is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. NB-64-73390-100mg | this compound [1799706-65-2] Clinisciences [clinisciences.com]
- 4. adcreview.com [adcreview.com]
- 5. waters.com [waters.com]
- 6. hpst.cz [hpst.cz]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. smatrix.com [smatrix.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. agilent.com [agilent.com]
- 16. newomics.com [newomics.com]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for MMAF Sodium Payload Quantification in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of Monomethyl Auristatin F (MMAF) sodium payload in antibody-drug conjugates (ADCs). The accurate determination of the drug-to-antibody ratio (DAR) and the amount of unconjugated payload are critical quality attributes that influence the efficacy and safety of ADCs.[1] The following sections detail the most common and robust analytical techniques for this purpose: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Introduction to MMAF and its Quantification
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent used as a cytotoxic payload in ADCs.[2][3] Unlike its counterpart, MMAE, MMAF has a charged C-terminal phenylalanine, which limits its membrane permeability and is believed to reduce off-target toxicity.[3] The payload is typically conjugated to the monoclonal antibody (mAb) via a linker.[2] Quantifying the amount of MMAF conjugated to the antibody (the drug-to-antibody ratio or DAR) and any free, unconjugated MMAF is crucial for understanding the ADC's potency, stability, and pharmacokinetic profile.[1]
Analytical Techniques for MMAF Payload Quantification
Several analytical techniques can be employed for the characterization and quantification of MMAF payloads in ADCs. The choice of method depends on the specific information required (e.g., average DAR, distribution of drug-loaded species, or free payload quantification) and the properties of the ADC.
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[1][4] For cysteine-linked ADCs, the conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity.[4] This allows for the separation of different drug-loaded species (DAR0, DAR2, DAR4, etc.), enabling the determination of the average DAR and the distribution of the ADC population.[1]
Experimental Protocol: HIC for DAR Analysis
This protocol provides a general framework for the HIC-based analysis of MMAF-conjugated ADCs. Optimization of parameters such as gradient slope, temperature, and mobile phase additives may be required for specific ADCs.
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of a miscible organic solvent like isopropanol)
-
HIC column (e.g., MAbPac™ HIC-Butyl)[1]
-
HPLC or UPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the prepared ADC sample onto the column.
-
Elution Gradient: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The decreasing salt concentration causes the ADC species to elute in order of increasing hydrophobicity (i.e., higher DAR species elute later).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species. The average DAR can be calculated using the following formula:
Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
Quantitative Data Summary: HIC
| Parameter | Description | Typical Value/Range | Reference |
| Column | Stationary phase for hydrophobic interaction | MAbPac™ HIC-Butyl | [1] |
| Mobile Phase A | High salt concentration for binding | 1.5 - 2.0 M Ammonium Sulfate in buffer | [1] |
| Mobile Phase B | Low salt concentration for elution | Buffer with 5-20% Isopropanol | [1] |
| Flow Rate | Rate of mobile phase delivery | 0.5 - 1.0 mL/min | |
| Temperature | Column oven temperature | 25 - 35 °C | |
| Detection | Wavelength for protein absorbance | 280 nm | [5] |
Workflow for HIC-based DAR Quantification
References
- 1. smatrix.com [smatrix.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MMAF Sodium Linker Chemistry and Selection Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1] Due to its high cytotoxicity, MMAF is a payload of significant interest in the development of antibody-drug conjugates (ADCs). A critical component of an ADC is the linker that connects the antibody to the cytotoxic payload. The choice of linker chemistry profoundly impacts the stability, efficacy, and toxicity of the ADC.[2] This guide provides a detailed overview of the linker chemistries available for MMAF, experimental protocols for conjugation, and a selection guide to aid in the development of MMAF-based ADCs.
MMAF is an auristatin derivative with a charged C-terminal phenylalanine residue, which attenuates its cytotoxic activity compared to its uncharged counterpart, MMAE, likely due to impaired intracellular access.[1] This property makes the targeted delivery via an ADC and subsequent release of the payload inside the cancer cell a particularly attractive therapeutic strategy.
MMAF Linker Chemistry: A Comparative Overview
The two primary categories of linkers used for MMAF conjugation are cleavable and non-cleavable linkers. The choice between these depends on the desired mechanism of action, the target antigen biology, and the overall therapeutic strategy.
Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell. The most common cleavable linker used with MMAF is the valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker.
-
Mechanism of Action: The VC-PAB linker is stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[3] Upon internalization of the ADC into the lysosome, Cathepsin B cleaves the linker between the citrulline and the PAB spacer, initiating a self-immolation cascade that releases the unmodified MMAF payload.
Non-Cleavable Linkers
Non-cleavable linkers do not have a specific cleavage site and release the drug payload upon complete proteolytic degradation of the antibody backbone within the lysosome. The most common non-cleavable linker used with MMAF is the maleimidocaproyl (MC) linker.
-
Mechanism of Action: After the ADC is internalized and trafficked to the lysosome, the entire antibody is degraded into amino acids. This process releases the MMAF payload with the linker and the cysteine residue from the antibody still attached (cysteine-MC-MMAF).[1] MMAF is particularly well-suited for non-cleavable linkers as it retains its potent cytotoxic activity even with the linker and an amino acid attached.[4]
Data Summary: Cleavable vs. Non-Cleavable MMAF Linkers
| Feature | Cleavable Linker (VC-PAB-MMAF) | Non-Cleavable Linker (MC-MMAF) |
| Release Mechanism | Enzymatic cleavage (e.g., Cathepsin B) in the lysosome | Antibody degradation in the lysosome |
| Released Payload | Unmodified MMAF | Cysteine-MC-MMAF |
| Plasma Stability | Generally stable, but potential for premature cleavage | Highly stable in plasma |
| Bystander Effect | Possible, but limited by MMAF's low cell permeability | Generally absent |
| In Vitro Potency | Potent against target cells | Potent against target cells |
| In Vivo Efficacy | Potent antitumor activity | Potent antitumor activity |
| Toxicity Profile | Potential for off-target toxicity due to premature drug release | Generally lower systemic toxicity, potentially wider therapeutic index[1][5] |
| Therapeutic Index | Effective, but can be limited by toxicity | Often demonstrates an improved therapeutic index[1][6] |
Experimental Protocols
The most common method for conjugating MMAF to an antibody is through the reaction of a maleimide-functionalized linker with the thiol groups of cysteine residues on the antibody. These thiol groups are typically generated by the reduction of the interchain disulfide bonds in the antibody's hinge region.
Protocol 1: Antibody Reduction with TCEP
This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.
Materials:
-
Antibody (IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 10 mM in water)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
TCEP Addition: Add a calculated amount of TCEP solution to the antibody solution. A molar ratio of TCEP to antibody of 2-4 is a good starting point for achieving a drug-to-antibody ratio (DAR) of approximately 4.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Excess TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the TCEP from reacting with the maleimide group of the linker-drug.
Protocol 2: Conjugation of Maleimide-Activated MMAF to Reduced Antibody
This protocol details the conjugation of a maleimide-activated MMAF linker (e.g., MC-MMAF or MC-VC-PAB-MMAF) to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Maleimide-activated MMAF linker-drug (dissolved in a compatible organic solvent like DMSO)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or protein A chromatography)
Procedure:
-
Conjugation Reaction: To the solution of the reduced antibody, add the maleimide-activated MMAF linker-drug. A molar excess of the linker-drug (e.g., 5-10 fold over the antibody) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quenching: Add a molar excess of the quenching reagent to cap any unreacted thiol groups on the antibody. Incubate for an additional 20-30 minutes.
-
Purification: Purify the ADC from unreacted linker-drug and other small molecules using a suitable chromatography method.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR, Phenyl-5PW)
-
HIC Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
HIC Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
MMAF Linker Selection Guide
Choosing the appropriate linker is a critical decision in the design of an MMAF-based ADC. The following decision tree and considerations will guide the selection process.
References
- 1. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Cell-Based Potency Assays of MMAF Sodium ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][] When used as a payload in ADCs, MMAF is directed to tumor cells expressing a specific surface antigen, thereby minimizing systemic toxicity.[] The sodium salt of MMAF is often used in ADC manufacturing.
These application notes provide detailed protocols for essential cell-based assays to evaluate the potency of MMAF-containing ADCs. The described assays—cytotoxicity, apoptosis, and bystander effect—are critical for characterizing the biological activity and mechanism of action of these complex biotherapeutics.
Mechanism of Action of MMAF
MMAF exerts its cytotoxic effect by disrupting microtubule dynamics within the cell.[] As a tubulin polymerization inhibitor, it prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1][4] This disruption leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway and resulting in programmed cell death.
Below is a diagram illustrating the proposed signaling pathway for MMAF-induced apoptosis.
Caption: MMAF-ADC binds to a target antigen, is internalized, and releases MMAF, which inhibits tubulin polymerization, causing G2/M arrest and apoptosis.
Data Presentation: In Vitro Cytotoxicity of MMAF-ADCs
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an ADC. The following table summarizes representative IC50 values for MMAF-ADCs against various cancer cell lines. It is important to note that IC50 values can vary depending on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
| Target Antigen | ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 | [5] |
| CD70 | αCD70-MMAF | Various | Renal Cell Carcinoma | Varies | [6] |
| HER2 | Trastuzumab-MMAF | SKBR3 | Breast Cancer | Varies | [6] |
| EpCAM | DARPin-Ec1-MMAF | Various | Various Carcinomas | Low nM range | [7] |
| BCMA | Belantamab Mafodotin | Myeloma | Multiple Myeloma | Varies | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the IC50 of an MMAF-ADC using a tetrazolium-based (MTT) or a luminescent-based (e.g., CellTiter-Glo®) cell viability assay.
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity assay to determine the IC50 of an MMAF-ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
MMAF-ADC and control antibody
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT solution, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (absorbance or luminescence)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count both antigen-positive and antigen-negative cells.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9][10]
-
Include wells with medium only as a blank control.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[11]
-
-
ADC Treatment:
-
Prepare a serial dilution of the MMAF-ADC and a non-targeting control ADC in complete medium. A typical concentration range would span from picomolar to micromolar.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or control medium to the respective wells.
-
Incubate the plates for a period appropriate for the cell line's doubling time and the payload's mechanism of action (typically 72 to 120 hours for tubulin inhibitors).[11]
-
-
Cell Viability Measurement (CellTiter-Glo® Example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other values.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by an MMAF-ADC. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[12][13]
Workflow Diagram:
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of MMAF Sodium for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethylauristatin F (MMAF) is a potent antimitotic agent that is a critical component of several antibody-drug conjugates (ADCs). The sodium salt of MMAF (MMAF sodium) is often used in preclinical in vivo studies to assess its therapeutic potential. Proper formulation is crucial for ensuring the solubility, stability, and bioavailability of this compound, thereby yielding reliable and reproducible experimental outcomes. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research, including solubility data, recommended vehicles, and step-by-step preparation methods.
Introduction
Monomethylauristatin F (MMAF) is a synthetic analog of the natural product dolastatin 10 and functions as a potent inhibitor of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[2] MMAF is structurally similar to its counterpart, monomethylauristatin E (MMAE), but possesses a C-terminal phenylalanine residue with a free carboxylic acid, which is present as a sodium salt in this compound. This structural difference renders MMAF less membrane-permeable and generally less potent than MMAE in vitro; however, it can exhibit a wider therapeutic window in certain ADC constructs.[1]
The successful in vivo evaluation of this compound is highly dependent on the formulation used for its administration. Key considerations for formulation development include the compound's solubility, the stability of the formulation, and the tolerability of the vehicle in the chosen animal model. This document outlines established protocols for the preparation of this compound formulations suitable for in vivo studies.
Solubility of this compound
This compound exhibits solubility in various organic solvents and aqueous solutions. The choice of solvent system is critical for achieving the desired concentration for dosing. It is important to note that MMAF and its sodium salt are unstable in solution and should be prepared fresh before each use.[3][4]
Table 1: Solubility of MMAF and this compound in Common Solvents
| Solvent/Vehicle | Compound | Solubility | Reference |
| DMSO | This compound | ≥ 200 mg/mL | [5] |
| DMSO | MMAF | 100 mg/mL | [6] |
| DMSO | MMAF | ~25 mg/mL | [7] |
| Ethanol | MMAF | ~2 mg/mL | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This compound | ≥ 5 mg/mL | [3] |
| 1:6 DMSO:PBS (pH 7.2) | MMAF | ~0.14 mg/mL | [7] |
Note: Solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents. It is recommended to perform small-scale solubility tests to confirm the desired concentration can be achieved in the selected vehicle.
Recommended Formulations for In Vivo Studies
The selection of an appropriate vehicle is crucial for the safe and effective delivery of this compound in animal models. The following formulations have been reported for auristatin derivatives and are suitable starting points for in vivo studies with this compound.
Table 2: Example In Vivo Formulations for this compound
| Formulation Composition | Achievable Concentration | Administration Route | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Intravenous (IV) | A clear solution suitable for IV injection. | [3] |
| 10% DMSO in Corn Oil | Not specified for sodium salt | Oral (PO), Intraperitoneal (IP) | A suspension or solution for oral gavage or IP injection. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.5 mg/mL (for MMAF) | Intravenous (IV) | May improve solubility and stability. | [4] |
Experimental Protocols
It is critical to prepare all formulations fresh on the day of use due to the instability of this compound in solution. [3][4]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation for Intravenous Administration
This protocol is designed to produce a clear solution of this compound suitable for intravenous injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% sodium chloride), sterile, injectable grade
-
Sterile vials and syringes
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound in a sterile vial.
-
Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Gently vortex or sonicate until the this compound is completely dissolved and the solution is clear.
-
-
Prepare Vehicle:
-
In a separate sterile vial, prepare the vehicle by combining PEG300, Tween-80, and Saline in the correct proportions (e.g., for a final 1 mL formulation: 400 µL PEG300, 50 µL Tween-80, 450 µL Saline).
-
Mix the vehicle thoroughly.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration (e.g., for a 5 mg/mL final concentration, add 100 µL of a 50 mg/mL stock to 900 µL of the vehicle).
-
Ensure the final solution is clear and free of precipitation before administration.
-
Protocol 2: DMSO/Corn Oil Formulation for Oral or Intraperitoneal Administration
This protocol is suitable for preparing a formulation for oral gavage or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile vials and syringes
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound in a sterile vial.
-
Add the calculated volume of DMSO to dissolve the this compound completely.
-
-
Final Formulation:
-
Add the this compound stock solution to the required volume of corn oil to achieve the final desired concentration and vehicle composition (e.g., for a 10% DMSO in corn oil formulation, add 100 µL of the DMSO stock to 900 µL of corn oil).
-
Vortex thoroughly to ensure a uniform suspension or solution.
-
Visualization of Experimental Workflows
Diagram 1: Workflow for Preparing DMSO/PEG300/Tween-80/Saline Formulation
Caption: Workflow for IV Formulation.
Diagram 2: Logical Relationship of Formulation Components
Caption: Components of an IV Formulation.
Stability and Storage
This compound and its solutions are noted to be unstable.[3][5] Therefore, it is strongly recommended to prepare formulations immediately before use. If short-term storage is unavoidable, stock solutions in pure DMSO should be aliquoted and stored at -80°C for no longer than one month, although stability should be empirically verified.[5] Aqueous formulations should not be stored.
Conclusion
The successful formulation of this compound is a critical step in conducting meaningful in vivo studies. The protocols and data presented here provide a foundation for researchers to prepare formulations that enhance the solubility and delivery of this potent antimitotic agent. It is essential to consider the specific requirements of the animal model and experimental design when selecting and preparing a formulation. Due to the compound's instability in solution, fresh preparation is paramount for ensuring the accuracy and reproducibility of experimental results.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Purification of MMAF-Sodium Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[] Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent used as a cytotoxic payload in ADCs.[2] Following the conjugation of MMAF to an antibody, the resulting mixture is heterogeneous, containing the desired ADC, as well as unconjugated antibody, free drug-linker, and aggregates. The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody, is a critical quality attribute that influences the ADC's efficacy and safety.[3][4]
The complexity and inherent hydrophobicity of the MMAF payload make purification a critical and challenging step in the manufacturing process.[5] A robust purification strategy is essential to remove process-related and product-related impurities and to isolate ADC species with a specific DAR profile, ensuring a safe and effective therapeutic product.[6][7] This document provides an overview of common purification techniques and detailed protocols for the purification of MMAF-sodium antibody conjugates.
Overview of Purification Strategies
The purification of ADCs is a multi-step process that often employs various chromatography and filtration techniques to address the different types of impurities.[][7][8] The choice and sequence of these steps depend on the specific characteristics of the ADC and the impurities to be removed.
Common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for separating ADC species with different DAR values.[][9] The conjugation of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody, allowing for separation based on the number of attached drug molecules.[9]
-
Ion Exchange Chromatography (IEX): IEX, particularly Cation Exchange Chromatography (CEX), is widely used to remove process-related impurities such as host cell proteins (HCPs), DNA, and endotoxins.[][10] It is also effective in removing protein aggregates that may form during the conjugation process.[11][12][13]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[] It is primarily used for removing high molecular weight species (aggregates) and small molecule impurities like free drug-linker.[8][14][15] It also serves as a method for buffer exchange.[]
-
Tangential Flow Filtration (TFF): Also known as Ultrafiltration/Diafiltration (UF/DF), TFF is used for buffer exchange, removal of small molecule impurities, and product concentration.[][8] It is a versatile technique applied at multiple stages of the purification process.[]
-
Hydroxyapatite Chromatography (HA): This method can be effective in removing aggregates from ADC preparations.[][8][16]
-
Membrane Chromatography: This technique offers high flow rates and can effectively remove aggregates and free drug-linkers, potentially shortening process times.[][17]
Data Presentation
The selection of a purification strategy involves balancing purity, yield, and process efficiency. The following tables summarize the applications of key chromatographic techniques and provide example data for typical purification runs.
Table 1: Comparison of Primary Purification Techniques for MMAF-ADC
| Technique | Principle of Separation | Primary Application | Impurities Removed | Key Considerations |
| Hydrophobic Interaction Chromatography (HIC) | Difference in hydrophobicity | DAR species separation[] | Unconjugated mAb, species with undesired DARs | High salt concentrations may promote aggregation; yield can be a challenge.[8] |
| Cation Exchange Chromatography (CEX) | Difference in surface charge[] | Polishing, aggregate removal[11] | Aggregates, host cell proteins, DNA, free drug[10][11] | Can be operated in bind-elute or flow-through mode.[12][18] |
| Size Exclusion Chromatography (SEC) | Difference in molecular size (hydrodynamic radius)[15] | Aggregate removal, buffer exchange[] | Aggregates, fragments, free drug-linker[15] | Limited loading capacity, primarily for polishing or analytical scale. |
Table 2: Example Data from HIC Purification for DAR Separation
| Parameter | Crude ADC | HIC Purified Fraction (Target DAR 4) |
| Average DAR | 3.8 | 4.0 |
| Purity (Target DAR ±1) | 65% | >90% |
| Aggregate Content (by SEC) | 4.5% | <1.0% |
| Unconjugated Antibody | 10% | <1% |
| Process Yield | - | ~60-80% |
Table 3: Example Data from CEX Polishing Step for Aggregate Removal
| Parameter | Pre-CEX Load | Post-CEX Eluate | Clearance |
| High Molecular Weight Species (HMWS) | 5.0% | ≤0.1% | ≥98%[12][13] |
| Free MMAF-linker | 1.0% | <0.05% | >95% |
| Host Cell Proteins | 200 ppm | <10 ppm | >95% |
| Process Yield | - | >90% | - |
Visualizations
Experimental and Logical Workflows
References
- 2. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 11. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 12. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting low MMAF sodium conjugation efficiency
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low efficiency during MMAF (Monomethylauristatin F) sodium conjugation to antibodies, a critical step in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial checks to perform when experiencing low MMAF conjugation efficiency?
When troubleshooting low conjugation efficiency, start by verifying the quality and concentration of your core reagents.
-
Antibody Integrity and Concentration: Ensure your antibody has not aggregated or degraded. Confirm the concentration using a reliable method like UV-Vis spectroscopy. The antibody concentration should ideally be greater than 0.5 mg/mL to ensure the reaction is not too dilute. Impurities like BSA or other proteins from unpurified sources can compete for the label, reducing efficiency.
-
MMAF Sodium Quality: this compound is unstable in solution and should be freshly prepared before use[1][2]. If using a pre-dissolved solution, ensure it has been stored correctly at -20°C and for a limited time[1][3]. Verify the purity of the solid MMAF, as contaminants can interfere with the reaction.
-
Reducing Agent Activity: For cysteine-based conjugation, the reduction of interchain disulfide bonds is crucial. Ensure your reducing agent (e.g., TCEP, DTT) is active and used at the correct molar excess.
Q2: How do key reaction conditions (pH, temperature, time) impact conjugation efficiency?
Reaction parameters must be tightly controlled, as they directly influence the reaction kinetics and stability of the components.
-
pH: The pH of the reaction buffer is critical for both the reduction and conjugation steps. Thiol-maleimide reactions are typically most efficient at a pH between 6.5 and 7.5. A higher pH can lead to hydrolysis of the maleimide group, while a lower pH can decrease the reactivity of the thiol groups. Some protocols adjust the pH between the reduction (e.g., pH 8.0) and alkylation (e.g., pH 6.0) steps to optimize each phase[4].
-
Temperature: Conjugation reactions are temperature-sensitive. While some protocols suggest incubation at 37°C for the reduction step[4][5], the subsequent conjugation is often performed at room temperature or on ice to maintain stability[4]. Elevated temperatures (e.g., 40°C) can destabilize the antibody's CH2 domain, especially with higher drug-to-antibody ratios (DARs), leading to aggregation[6][7].
-
Reaction Time: Insufficient reaction time will lead to incomplete conjugation. A typical conjugation reaction is complete within 2-3 hours[4][8]. Monitor the reaction's progress over time using an appropriate analytical method (e.g., RP-HPLC) to determine the optimal duration.
Q3: My average Drug-to-Antibody Ratio (DAR) is low. Could the issue be with my antibody or linker chemistry?
Yes, the intrinsic properties of the antibody and the choice of linker play a significant role.
-
Antibody Accessibility: The accessibility of the conjugation sites (lysine residues or interchain cysteines) can vary between different antibodies. For cysteine conjugation, inefficient reduction of disulfide bonds is a common bottleneck[9].
-
Linker Chemistry: The linker connecting MMAF to the antibody must be stable under physiological conditions but allow for efficient payload release inside the target cell[10][11]. The choice of linker can influence the overall hydrophobicity of the ADC. Highly hydrophobic payloads can increase the propensity for aggregation, which may reduce the yield of properly conjugated ADC[12]. Using hydrophilic linkers, such as those incorporating PEG, can help improve solubility and reduce aggregation[10].
-
Drug-to-Antibody Ratio (DAR): The stoichiometry of the linker-drug to the antibody is a critical parameter. A low ratio will result in a low DAR, while an excessive amount can lead to aggregation and faster clearance from circulation[9]. For a site-specific conjugation, a minimal drug-antibody molar ratio of 6:1 has been reported to achieve complete conjugation[8].
Q4: What are the best methods to accurately determine conjugation efficiency and DAR?
Several analytical techniques are used to characterize ADCs. The choice depends on the specific information required.
-
UV/Vis Spectroscopy: This is the simplest technique for estimating the average DAR by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug)[13]. It provides an average DAR for the bulk sample.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most widely used method for determining DAR distribution[14][15]. It separates ADC species based on the number of conjugated drug molecules, allowing for the quantification of DAR0, DAR2, DAR4, etc., species.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to separate and quantify the light and heavy chains of the antibody after reduction, revealing the distribution of the drug on each chain[13].
-
Mass Spectrometry (LC-MS): LC-MS provides a precise mass of the intact ADC and its subunits, confirming the DAR and identifying the different drug-loaded species[15]. It is essential for verifying site-specific conjugation[14].
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature that can affect MMAF conjugation and ADC stability.
Table 1: Influence of Reaction Conditions on Conjugation
| Parameter | Value | Context | Source |
|---|---|---|---|
| Reaction Time | 2 hours | Time for complete conjugation at a 6:1 drug-antibody ratio at room temperature. | [8] |
| Reduction Temp. | 37 °C | Incubation temperature for disulfide bond reduction using TCEP. | [4][5] |
| Alkylation Temp. | On Ice | Incubation temperature for the thiol-maleimide conjugation step. | [4] |
| Optimal pH | 6.5 - 7.5 | Efficient range for thiol-maleimide conjugation. | N/A |
| Drug-Antibody Ratio | 6:1 | Molar ratio required for complete conjugation in a specific system. | [8] |
| Additive (NaI) | 30 mM | Addition of sodium iodide increased conjugation efficiency from <15% to ~75-90%. |[16] |
Table 2: ADC Stability and Temperature
| ADC Species | T 1/2 (Melting Temp) | Method | Context | Source |
|---|---|---|---|---|
| Brentuximab Vedotin (DAR 8) | 47 °C | VT-ESI-MS | Higher DAR species are less thermally stable. | [17] |
| Brentuximab Vedotin (DAR 6) | 51 °C | VT-ESI-MS | [17] | |
| Brentuximab Vedotin (DAR 4) | 56 °C | VT-ESI-MS | Lower DAR species are more thermally stable. | [17] |
| General ADC | 40 °C | Various | Temperature at which aggregation (HMWS) formation is rapidly observed. |[6][7] |
Experimental Protocols
Protocol 1: General Cysteine-Based MMAF Conjugation
This protocol outlines a typical two-step process for conjugating a maleimide-functionalized MMAF linker-drug to an antibody via reduced interchain disulfide bonds.
1. Antibody Preparation and Reduction: a. Prepare the antibody at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 30 mM Sodium Borate, 100 mM NaCl, pH 8.0)[4]. b. Add Tris(2-carboxyethyl)phosphine (TCEP) to a final molar ratio of 2.75:1 (TCEP:antibody)[4]. c. Incubate the mixture at 37°C for 2 hours to reduce the disulfide bonds[4][5]. d. After reduction, perform a buffer exchange into an alkylation buffer (e.g., 100 mM Sodium Phosphate, 100 mM NaCl, pH 6.0) using a desalting column to remove excess TCEP[4].
2. Conjugation Reaction: a. Prepare a fresh solution of the maleimide-linker-MMAF in a compatible solvent like Dimethylacetamide (DMA). b. Add the linker-drug solution to the reduced antibody at a specific molar ratio (e.g., 10:1 linker-drug:antibody)[4]. The final concentration of the organic solvent should be kept low (e.g., <10%)[18]. c. Incubate the reaction mixture for 2-3 hours at room temperature or on ice[4][8].
3. Purification: a. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine. b. Purify the resulting ADC from unconjugated linker-drug and other reagents using a desalting column, size-exclusion chromatography (SEC), or tangential flow filtration (TFF)[14].
4. Characterization: a. Determine the final protein concentration using a UV-Vis spectrophotometer. b. Analyze the average DAR and drug distribution using HIC-HPLC and/or RP-HPLC[14][15]. c. Confirm the molecular weight and integrity of the ADC using LC-MS[15].
Visual Guides and Workflows
Caption: Troubleshooting workflow for low MMAF conjugation efficiency.
Caption: Chemical pathway for cysteine-based MMAF conjugation.
Caption: Decision tree for selecting an ADC analytical method.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bicellscientific.com [bicellscientific.com]
- 6. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MYTX-011: A pH-Dependent Anti–c-MET Antibody–Drug Conjugate Designed for Enhanced Payload Delivery to c-MET–Expressing Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of MMAF Sodium ADC Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Monomethyl Auristatin F (MMAF) sodium Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
Problem: Significant aggregation observed immediately after conjugation.
| Potential Cause | Recommended Action | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower DAR. It has been noted that ADCs with high DARs, particularly with hydrophobic payloads like MMAF, have a greater tendency to aggregate.[1] | Reduced aggregation propensity due to decreased surface hydrophobicity. |
| Unfavorable Conjugation Conditions | Perform the conjugation with the antibody immobilized on a solid support (e.g., affinity resin). This "Lock-Release" approach physically separates antibody molecules during the conjugation process, preventing them from aggregating.[2][3] | Minimized aggregation during the conjugation step, resulting in a purer initial product. |
| Inappropriate Buffer Conditions | Ensure the conjugation buffer pH is not at or near the isoelectric point (pI) of the antibody, as this is the point of least aqueous solubility.[3] Adjust the salt concentration of the buffer; both too low and too high concentrations can promote aggregation.[3] | Improved antibody stability and solubility during the conjugation reaction. |
| Presence of Organic Solvents | Minimize the concentration of organic co-solvents required to dissolve the MMAF-linker. Some solvents are known to promote protein aggregation.[3] Screen for alternative, less denaturing solvents if possible. | Reduced solvent-induced unfolding and subsequent aggregation of the antibody. |
Problem: Increased aggregation of purified MMAF ADC during storage.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Formulation Buffer | Screen different buffer systems and pH ranges. For monoclonal antibodies, aggregation is often minimal at pH values between 6.0 and 8.0.[4] The choice of buffer species (e.g., citrate, acetate, glycine) can also significantly impact stability. | Identification of a buffer system that maintains the colloidal and conformational stability of the MMAF ADC. |
| Lack of Stabilizing Excipients | Add excipients such as polysorbates (e.g., Polysorbate 20) or sugars (e.g., sucrose, trehalose) to the formulation. These can help to prevent protein-protein interactions and stabilize the ADC. | Enhanced long-term stability and reduced aggregation during storage and freeze-thaw cycles. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature, typically 2-8°C for short-term storage. For long-term storage, consider lyophilization or storage at ≤ -20°C in a cryoprotectant-containing buffer. Avoid repeated freeze-thaw cycles.[5] | Minimized temperature-induced degradation and aggregation. |
| High ADC Concentration | If feasible for the intended application, store the ADC at a lower concentration. High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[1] | Reduced rate of aggregation, particularly for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of MMAF sodium ADC aggregation?
A1: The aggregation of this compound ADCs is a multifaceted issue stemming from several factors:
-
Physicochemical Properties of the ADC Components: The inherent hydrophobicity of the MMAF payload is a major driver of aggregation.[1] The antibody itself may also have regions prone to aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic MMAF molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Manufacturing and Conjugation Conditions: The conditions used during the conjugation process, such as pH, temperature, and the presence of organic solvents, can induce conformational changes in the antibody, leading to aggregation.[2]
-
Formulation and Storage: The long-term stability of an ADC is highly dependent on the formulation. Inappropriate buffer pH, ionic strength, the absence of stabilizing excipients, and improper storage temperatures can all contribute to aggregation over time.
Q2: How can I prevent aggregation during the conjugation process?
A2: A highly effective method to prevent aggregation during conjugation is to immobilize the antibody on a solid-phase support, such as an affinity resin.[2][3] This technique, often referred to as "Lock-Release," physically separates the antibody molecules, preventing them from interacting and aggregating while the MMAF-linker is being attached. After the conjugation reaction, the purified ADC can be released from the resin into a stabilizing buffer.[3]
Q3: What are the best formulation strategies to prevent long-term aggregation of this compound ADCs?
A3: A robust formulation strategy is crucial for the long-term stability of this compound ADCs. Key considerations include:
-
pH and Buffer Selection: The pH of the formulation should be optimized to ensure the ADC remains in a stable, soluble state. Generally, a pH range of 6.0-8.0 is a good starting point for antibody-based therapeutics.[4] The choice of buffer can also play a significant role.
-
Use of Excipients: The inclusion of stabilizing excipients is highly recommended.
-
Surfactants: Polysorbates, such as Polysorbate 20, can minimize surface-induced aggregation and stabilize the ADC.
-
Sugars and Polyols: Sucrose and trehalose are commonly used as cryoprotectants and stabilizers.
-
-
Ionic Strength: The salt concentration of the formulation buffer should be optimized to maintain colloidal stability.
Q4: What analytical techniques are recommended for quantifying this compound ADC aggregation?
A4: Several analytical techniques can be used to detect and quantify ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[6]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides an absolute measurement of the molar mass of the eluting species, allowing for accurate characterization of aggregates.[7][8][9]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and is sensitive to the presence of large aggregates.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the heterogeneity of macromolecules in solution and can provide detailed information about the size and shape of aggregates.
Data Presentation
Table 1: Effect of Stabilizing Buffer on Mc-MMAF ADC (DAR ~2) Aggregation
| Storage Condition | Buffer | Aggregation (%) |
| Initial | PBS | 0 |
| 6 days at Room Temperature | PBS | 4.1 |
| 6 days at Room Temperature | ADC-Stabilizing PBS | 2.3 |
Data adapted from a study on Mc-MMAF ADC stability.
Table 2: Aggregation of Trastuzumab-MMAE ADC (DAR = 8) Under Thermal Stress
| Storage Temperature | Storage Duration | Aggregation (%) |
| 4°C | 2 days | Moderately aggregated |
| 40°C | 2 days | >95% |
Note: This data is for a MMAE ADC and is provided as a reference for the potential impact of temperature on auristatin-based ADCs.[10]
Experimental Protocols
Protocol 1: General Method for On-Resin Antibody Conjugation
This protocol provides a general workflow for immobilizing an antibody on an affinity resin to minimize aggregation during conjugation.
-
Materials:
-
Antibody of interest
-
Affinity resin (e.g., Protein A or Protein G)
-
Equilibration/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
Reducing agent (e.g., TCEP)
-
MMAF-linker construct
-
Reaction buffer for conjugation
-
-
Procedure:
-
Resin Equilibration: Equilibrate the affinity resin with 5-10 column volumes of Equilibration Buffer.
-
Antibody Binding: Load the antibody solution onto the equilibrated resin.
-
Washing: Wash the resin with 10-20 column volumes of Equilibration Buffer to remove any unbound material.
-
Reduction (if required for linker chemistry): Add the reducing agent in the appropriate reaction buffer and incubate for the desired time at a controlled temperature.
-
Washing: Wash the resin extensively with reaction buffer to remove the excess reducing agent.
-
Conjugation: Add the MMAF-linker construct in the reaction buffer and incubate to allow for conjugation to the immobilized antibody.
-
Washing: Wash the resin with Equilibration Buffer to remove unreacted MMAF-linker.
-
Elution: Elute the MMAF ADC from the resin using the Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH.
-
Buffer Exchange: Perform buffer exchange into the final formulation buffer using dialysis or tangential flow filtration.
-
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for analyzing the aggregation of this compound ADCs using SEC.
-
Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., silica-based with diol coating)
-
Mobile Phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
MMAF ADC sample
-
Molecular weight standards (for column calibration)
-
-
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the MMAF ADC sample to an appropriate concentration within the linear range of the detector using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions with the mobile phase.
-
Data Acquisition: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight (HMW) species (aggregates), the monomer, and any low molecular weight (LMW) species (fragments). Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Visualizations
Caption: Factors contributing to the aggregation of this compound ADCs.
Caption: Workflow for preventing and analyzing this compound ADC aggregation.
References
- 1. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. wyatt.com [wyatt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: MMAF Sodium ADC Production
Welcome to the technical support center for MMAF sodium Antibody-Drug Conjugate (ADC) production. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scaling up of this compound ADC production.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of interchain disulfide bonds. | Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and reaction time. Consider a slight increase in the molar excess of the reducing agent.[1] |
| Insufficient molar excess of MMAF-linker. | Increase the molar ratio of the MMAF-linker to the antibody. Titrate the ratio to find the optimal balance between achieving the target DAR and minimizing free drug levels. | |
| Premature quenching of the conjugation reaction. | Verify the reaction kinetics at a smaller scale to determine the optimal reaction time before adding the quenching agent. | |
| High Levels of Aggregation | Hydrophobic interactions between ADC molecules. | Optimize formulation by including excipients that reduce hydrophobicity, such as certain amino acids (e.g., cysteine, serine, tyrosine) or by using hydrophilic linkers.[2][3] |
| Unfavorable buffer conditions (pH, ionic strength). | Screen different buffer systems and pH ranges. Lower ionic strength buffers can sometimes reduce aggregation for ADCs with a high DAR.[2] | |
| Exposure to organic solvents during conjugation. | Minimize the concentration of organic co-solvents (e.g., DMSO, DMAc) used to dissolve the MMAF-linker and ensure rapid and efficient mixing to avoid localized high concentrations. | |
| Presence of Unconjugated Antibody | Inefficient conjugation reaction. | Review all conjugation parameters, including pH, temperature, and reagent concentrations. Ensure the antibody is properly prepared and that the MMAF-linker is of high quality. |
| Ineffective purification process. | Optimize the purification method. Hydrophobic Interaction Chromatography (HIC) can be effective in separating unconjugated antibodies from ADC species. | |
| Product Instability (Fragmentation/Degradation) | Harsh processing conditions (e.g., low pH during viral inactivation). | Assess the stability of the ADC at different pH values and temperatures to identify optimal processing windows. Minimize the duration of exposure to harsh conditions. |
| Linker instability. | Ensure the choice of linker is appropriate for the intended application and that it is stable under the required storage and in-use conditions. | |
| Difficulty in Removing Free Drug and Solvents | Inefficient diafiltration during Tangential Flow Filtration (TFF). | Increase the number of diavolumes exchanged during the TFF step. Ensure the membrane molecular weight cut-off is appropriate for retaining the ADC while allowing small molecules to pass through.[4] |
| Interaction of the free drug with the TFF membrane or system. | Evaluate different membrane types for compatibility. The clearance of most small molecule impurities is typically efficient and not significantly impacted by process variables like pH or temperature.[4] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for MMAF?
MMAF, or Monomethyl Auristatin F, is a potent anti-mitotic agent. It works by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[3][][6][7][8]
2. How does the sodium salt form of MMAF affect the conjugation process?
The use of MMAF as a sodium salt can influence its solubility in aqueous buffer systems. While specific data on the direct impact of the sodium salt on conjugation efficiency is limited, the addition of certain salts can, in some cases, modulate reaction rates in bioconjugation.[9] It is crucial to ensure complete dissolution of the this compound-linker conjugate in the reaction buffer to achieve consistent and efficient conjugation.
3. What are the critical quality attributes (CQAs) to monitor during scale-up?
Key CQAs for this compound ADCs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody, which impacts potency and therapeutic index.[10][11]
-
Distribution of Drug-Loaded Species: The heterogeneity of the ADC population (e.g., DAR 0, 2, 4, 6, 8).
-
Level of Aggregation: High molecular weight species that can affect efficacy and immunogenicity.[2][10]
-
Amount of Free (Unconjugated) Drug: Residual cytotoxic agent that can lead to off-target toxicity.[10]
-
Purity and Identity: Confirmation of the desired product and absence of significant impurities.
-
Stability: Both physical and chemical stability under storage and in-use conditions.[2]
4. What are the most common analytical techniques for characterizing this compound ADCs?
A combination of analytical methods is typically employed:
-
UV/Vis Spectroscopy: A straightforward method to estimate the average DAR.[10][11]
-
Hydrophobic Interaction Chromatography (HIC): Used to separate different drug-loaded species and quantify the DAR distribution.
-
Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR.[8]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC and its fragments, confirming identity and DAR.[11]
-
Capillary Electrophoresis (CE): Can be used to assess charge heterogeneity and detect free drug.[10][12]
5. How can aggregation be minimized during the scale-up of this compound ADC production?
Minimizing aggregation is a critical challenge. Strategies include:
-
Formulation Optimization: Incorporating stabilizing excipients like amino acids or surfactants can mitigate the hydrophobic effects of the payload.[2]
-
Process Parameter Control: Maintaining optimal pH, temperature, and buffer conditions throughout the manufacturing process is crucial.
-
Use of Hydrophilic Linkers: Employing more water-soluble linkers can reduce the overall hydrophobicity of the ADC.[3]
-
Immobilization Techniques: Advanced methods involve immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions that lead to aggregation.
Experimental Protocols & Workflows
While specific, proprietary, gram-scale protocols are not publicly available, the following represents a generalized workflow and key considerations for scaling up this compound ADC production.
Representative Experimental Workflow: Thiol-Based Conjugation
This workflow outlines the major steps for producing an this compound ADC via conjugation to cysteine residues following the reduction of interchain disulfide bonds.
References
- 1. susupport.com [susupport.com]
- 2. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt Effect Accelerates Site-Selective Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of MMAF-based Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Monomethyl Auristatin F (MMAF) based Antibody-Drug Conjugates (ADCs). Our goal is to help you improve the therapeutic index of your ADCs by providing actionable insights and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index of an ADC and why is it a critical parameter?
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. For ADCs, it's typically defined as the ratio of the maximum tolerated dose (MTD) to the minimum efficacious dose (MED).[1] A wider therapeutic window indicates a safer drug, as there is a larger dosage range that is effective without causing unacceptable toxicity.[1][2] Improving the TI is a primary goal in ADC development to maximize anti-tumor efficacy while minimizing harm to healthy tissues.[3][4][5]
Q2: What are the main factors influencing the therapeutic index of MMAF ADCs?
Several key components and characteristics of an ADC influence its therapeutic index:
-
Antibody: The specificity and affinity of the monoclonal antibody (mAb) for the tumor-associated antigen are crucial. Off-target binding can lead to toxicity in healthy tissues.[6]
-
Payload (MMAF): The high potency of MMAF is desirable for killing cancer cells, but its release in circulation can cause systemic toxicity.[][8] MMAF is less membrane-permeable than MMAE, which can limit bystander killing but also potentially reduce off-target toxicity.[9][10]
-
Linker: The stability of the linker connecting the antibody and MMAF is critical. Premature cleavage of the linker in the bloodstream can lead to systemic toxicity.[3][11][12] Both cleavable and non-cleavable linkers are used with MMAF, each with distinct advantages and disadvantages regarding efficacy and toxicity.[13][14]
-
Drug-to-Antibody Ratio (DAR): The number of MMAF molecules conjugated to a single antibody affects the ADC's potency, stability, and pharmacokinetic profile.[15][16] A high DAR can lead to aggregation and faster clearance.[15][16]
Q3: What are the common off-target toxicities associated with MMAF ADCs?
MMAF-containing ADCs have been associated with specific toxicities, including:
-
Ocular Toxicity: This is a notable side effect, with symptoms like blurred vision, dry eye, and keratitis.[11][12][17] The mechanism is not fully understood but may be related to the properties of the MMAF payload and its metabolites.[18]
-
Thrombocytopenia: A decrease in platelet count is another observed toxicity.[11][17]
-
Pro-inflammatory Responses: Some studies suggest that MMAF may induce pro-inflammatory responses.[18]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental development of MMAF ADCs.
Problem 1: High Off-Target Toxicity in Preclinical Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Premature Linker Cleavage | Evaluate and optimize linker stability. Consider using a more stable linker, such as a non-cleavable linker or a cleavable linker with enhanced stability.[11][12][14] | Linker Stability Assay: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C for various time points. Quantify the amount of released free MMAF at each time point using LC-MS/MS. A stable linker will show minimal payload release over time. |
| Suboptimal Drug-to-Antibody Ratio (DAR) | Optimize the DAR. A lower DAR may reduce toxicity while maintaining efficacy. Aim for a balance that provides a sufficient therapeutic window.[15][16] | DAR Optimization Study: Generate ADC batches with different average DAR values (e.g., 2, 4, 8). Evaluate the in vivo efficacy and toxicity of each batch in tumor-bearing animal models to determine the optimal DAR that maximizes the therapeutic index. |
| Antigen Expression on Healthy Tissues | Thoroughly profile the target antigen expression in a wide range of normal tissues from the species used in toxicology studies. If significant on-target, off-tumor toxicity is observed, consider selecting a different target antigen with more restricted expression.[6] | Immunohistochemistry (IHC) Profiling: Perform IHC on a comprehensive panel of normal tissues to assess the level of target antigen expression. This will help predict potential on-target toxicities. |
| Fc-mediated Uptake | Engineer the Fc region of the antibody to reduce binding to Fcγ receptors on immune cells, which can mediate off-target uptake and toxicity.[6][13] | FcγR Binding Assay: Use surface plasmon resonance (SPR) or a cell-based assay to measure the binding affinity of the ADC to various Fcγ receptors. Compare the binding of the wild-type ADC to that of an Fc-engineered variant. |
Workflow for Investigating High Off-Target Toxicity:
Caption: Troubleshooting workflow for high off-target toxicity.
Problem 2: ADC Aggregation During Formulation or Storage
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the hydrophobicity of the ADC, promoting aggregation.[19] Consider reducing the DAR. | Size Exclusion Chromatography (SEC): Analyze ADC samples with different DARs using SEC to quantify the percentage of high molecular weight species (aggregates). |
| Unfavorable Buffer Conditions | The pH and ionic strength of the formulation buffer can significantly impact ADC stability.[20] Screen different buffer compositions to find conditions that minimize aggregation. | Formulation Screening Study: Prepare the ADC in a matrix of different buffers (e.g., varying pH and excipients). Monitor aggregation over time at various temperatures using SEC and dynamic light scattering (DLS). |
| Hydrophobic Payload-Linker | The hydrophobicity of the MMAF-linker construct can contribute to aggregation.[20] Explore the use of more hydrophilic linkers or formulation strategies to mitigate this.[21] | Hydrophobicity Analysis: Use hydrophobic interaction chromatography (HIC) to assess the relative hydrophobicity of different ADC constructs. |
Logical Relationship of Factors Causing ADC Aggregation:
Caption: Factors contributing to ADC aggregation.
Problem 3: Acquired Resistance to the MMAF ADC in Tumor Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Downregulation of Target Antigen | Chronic exposure to the ADC can lead to the selection of tumor cells with reduced antigen expression.[22] | Flow Cytometry/IHC: Analyze antigen expression levels on tumor cells from resistant models and compare them to the parental, sensitive cells. |
| Upregulation of Drug Efflux Pumps | Tumor cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters that pump the payload out of the cell.[22][23] | Quantitative PCR (qPCR)/Western Blot: Measure the expression levels of common drug efflux pumps (e.g., MDR1) in resistant versus sensitive cell lines. |
| Altered ADC Trafficking and Processing | Defects in the internalization, trafficking, or lysosomal degradation of the ADC can prevent the release of the active payload.[22] | Confocal Microscopy: Use fluorescently labeled ADCs to visualize their subcellular localization in sensitive and resistant cells over time. Assess co-localization with lysosomal markers. |
Signaling Pathway of ADC Action and Potential Resistance Mechanisms:
Caption: ADC mechanism and points of potential resistance.
Quantitative Data Summary
Table 1: Comparison of MMAE and MMAF Properties
| Property | MMAE (Monomethyl Auristatin E) | MMAF (Monomethyl Auristatin F) | Reference |
| Structure | Uncharged C-terminus | Charged phenylalanine at C-terminus | [8][9] |
| Cell Permeability | Higher | Lower | [9][10] |
| Bystander Effect | Capable of bystander killing | Limited bystander killing | [10] |
| Potency (as free drug) | Generally more potent in vitro | Less potent in vitro due to lower permeability | [9] |
| Associated Toxicities | Peripheral neuropathy, neutropenia | Ocular toxicity, thrombocytopenia | [11][17] |
Table 2: Impact of DAR on ADC Properties
| Drug-to-Antibody Ratio (DAR) | Efficacy | Pharmacokinetics (Clearance) | Aggregation Propensity | Reference |
| Low (e.g., 2) | May be suboptimal | Slower | Lower | [15][16] |
| Intermediate (e.g., 4) | Often optimal | Moderate | Moderate | [15][16] |
| High (e.g., 8) | Can increase potency but may plateau | Faster | Higher | [15][16] |
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC linker in plasma.
-
Materials: MMAF ADC, control plasma (human, mouse, rat, cynomolgus monkey), PBS, protein precipitation solution (e.g., acetonitrile with internal standard).
-
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma at 37°C.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 72 hours), aliquot a portion of the plasma sample.
-
Immediately add 3 volumes of ice-cold protein precipitation solution to the aliquot to stop the reaction and precipitate plasma proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze for the presence of free MMAF using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the concentration of released MMAF over time to determine the rate of linker cleavage.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.
-
Materials: MMAF ADC, HIC column (e.g., Butyl-NPR), mobile phase A (high salt buffer), mobile phase B (low salt buffer).
-
Procedure:
-
Equilibrate the HIC column with a high concentration of mobile phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a descending salt gradient (from mobile phase A to mobile phase B). The species with higher DARs are more hydrophobic and will elute later.
-
Monitor the elution profile using UV detection at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Protocol 3: In Vivo Tumor Xenograft Model for Efficacy and Toxicity Assessment
-
Objective: To evaluate the anti-tumor efficacy and tolerability of an MMAF ADC in a preclinical model.
-
Materials: Immunodeficient mice (e.g., NOD-SCID), tumor cells expressing the target antigen, MMAF ADC, vehicle control.
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, ADC at different dose levels).
-
Administer the ADC intravenously according to the desired dosing schedule.
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group to assess efficacy.
-
Plot the mean body weight over time to assess toxicity.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Determine the maximum tolerated dose (MTD) based on body weight loss and other clinical signs.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the therapeutic index in cancer therapy by using antibody-drug conjugates designed with a moderately cytotoxic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 19. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MMAF sodium ADC in vitro assay variability
Welcome to the technical support center for troubleshooting in vitro assays involving Monomethyl Auristatin F (MMAF) sodium Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common sources of variability and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your MMAF sodium ADC in vitro experiments.
Inconsistent IC50 Values in Cytotoxicity Assays
Question: We are observing significant variability in our IC50 values for our this compound ADC between experiments using the same cell line. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. The variability can stem from several factors related to the ADC itself, the cell culture conditions, and the assay protocol. MMAF, as a tubulin inhibitor, requires cells to enter mitosis to exert its cytotoxic effect, making assay timing and cell health critical.[1]
Troubleshooting Steps:
-
ADC Quality and Handling:
-
Aggregation: MMAF-ADCs can be prone to aggregation, which can affect their potency. Ensure the ADC is properly formulated and stored. Before use, visually inspect the solution for precipitates. Consider characterizing the aggregation state using techniques like size-exclusion chromatography (SEC).
-
Stability: MMAF itself is a stable molecule, but the ADC construct can degrade.[2] Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment.[3][4]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the ADC stock solution, as this can lead to aggregation and loss of activity. Aliquot the ADC upon receipt.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Always use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered antigen expression or sensitivity to the payload.
-
Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase at the time of seeding. Avoid using cells that are over-confluent.
-
Seeding Density: Optimize and strictly control the cell seeding density. A suboptimal cell density can significantly impact the final assay readout.[5][6]
-
-
Assay Protocol:
-
Incubation Time: For tubulin inhibitors like MMAF, a longer incubation time (e.g., 72-96 hours) is often necessary to observe the full cytotoxic effect, as the payload acts on dividing cells.[1][7]
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell proliferation and drug sensitivity. It is advisable to pre-screen and use a single lot of FBS for a series of experiments.
-
Edge Effects: To minimize evaporation and temperature gradients in 96-well plates, which can lead to an "edge effect," avoid using the outer wells or fill them with sterile PBS or media.[1]
-
High Background Signal in ELISA-based Assays
Question: We are experiencing high background noise in our ELISA-based binding and quantification assays for our this compound ADC. How can we reduce this?
Answer:
High background in ELISA can obscure the specific signal and reduce the assay's sensitivity and dynamic range. This is often due to non-specific binding of antibodies or detection reagents.
Troubleshooting Steps:
-
Blocking:
-
Inadequate Blocking: Ensure that the blocking buffer is effective. Increase the blocking incubation time or try different blocking agents (e.g., 5-10% normal serum from the same species as the secondary antibody, or commercial blocking buffers).[8]
-
Contaminated Reagents: Prepare fresh buffers and ensure all reagents are free from contamination.[9]
-
-
Antibody Concentrations:
-
High Antibody Concentration: The concentrations of the primary or secondary antibodies may be too high, leading to non-specific binding. Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[8]
-
-
Washing Steps:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background. Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each wash.[10]
-
-
Plate and Reagent Handling:
-
Plate Quality: Use high-quality ELISA plates designed for low non-specific binding.
-
Substrate Incubation: Perform the substrate incubation in the dark to prevent photobleaching and increased background.[8] Read the plate immediately after adding the stop solution.[]
-
Low Signal or No Internalization Detected in Internalization Assays
Question: Our this compound ADC is not showing significant internalization in our fluorescence-based assay. What could be the issue?
Answer:
Antibody internalization is a prerequisite for the cytotoxic activity of ADCs with intracellularly-acting payloads like MMAF.[12][13] A lack of detectable internalization can be due to issues with the ADC, the target cells, or the assay methodology.
Troubleshooting Steps:
-
ADC and Target Interaction:
-
Antigen Expression: Confirm the expression level of the target antigen on the cell surface using flow cytometry with the unconjugated antibody. Low or absent antigen expression will result in poor internalization.
-
Antibody Affinity: Ensure that the conjugation of this compound has not negatively impacted the binding affinity of the antibody to its target antigen.
-
-
Internalization Capacity of the Target:
-
Receptor Internalization Rate: Not all antibody-antigen binding events lead to efficient internalization. The target receptor itself may have a slow internalization rate.
-
-
Assay Methodology (pH-sensitive dye-based assay):
-
Dye Labeling: Inefficient labeling of the antibody with the pH-sensitive dye can lead to a weak signal. Follow the manufacturer's protocol for optimal dye-to-antibody ratio.
-
Assay Buffer pH: Ensure the extracellular assay buffer is at a neutral pH, as the fluorescence of pH-sensitive dyes is quenched at neutral pH and increases in the acidic environment of the endosomes and lysosomes upon internalization.[14][15][16][17]
-
Signal Quenching: If using a quencher for non-internalized antibody-dye conjugate, ensure its concentration and incubation time are optimized.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for consideration when designing and troubleshooting your this compound ADC in vitro assays.
Table 1: Recommended Cell Seeding Densities for Cytotoxicity Assays
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) | Reference |
| MCF7 | Breast Cancer | 5,000 - 10,000 | [1][6][7] |
| NCI-N87 | Gastric Carcinoma | 5,000 - 10,000 | [1][7] |
| BT-474 | Breast Cancer | 2,000 - 8,000 | [18] |
| HCC1954 | Breast Cancer | 2,000 - 10,000 | [19] |
| L-82 | Anaplastic Large Cell Lymphoma | 5,000 - 15,000 | [20] |
Note: The optimal seeding density should be determined empirically for each cell line and experimental condition to ensure cells are in an exponential growth phase throughout the assay duration.[5]
Table 2: Reported IC50 Values for MMAE/MMAF ADCs in Various Cell Lines
| Cell Line | Target | Payload | Average DAR | IC50 (nM) | Reference |
| J1MT-1 | HER2 | MMAF | 2 | 0.213 | [21] |
| J1MT-1 | HER2 | MMAF | 4 | 0.036 | [21] |
| L-82 | CD30 | MMAE | 4 | ~1.5 | [20] |
| L-82 | CD70 | MMAE | 4 | ~3.0 | [20] |
| BxPC-3 | Tissue Factor | MMAE | N/A | 0.97 | [22] |
| PSN-1 | Tissue Factor | MMAE | N/A | 0.99 | [22] |
Note: IC50 values are highly dependent on the specific ADC (antibody, linker, DAR), cell line, and assay conditions. These values should be used as a general reference. The in vitro potency of ADCs generally increases with a higher drug-to-antibody ratio (DAR).[23][24]
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol outlines a standard procedure for determining the in vitro cytotoxicity of an this compound ADC using a colorimetric MTT assay.[1][25]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest cells in the exponential growth phase. b. Determine cell viability and concentration. c. Seed cells into a 96-well plate at the predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[1][26] d. Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC and isotype control ADC in complete medium at 2x the final desired concentration. b. Add 100 µL of the ADC dilutions to the respective wells. For untreated control wells, add 100 µL of complete medium. c. Incubate the plate for 72-96 hours at 37°C, 5% CO2.[1][7]
-
MTT Assay: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[1] b. Incubate for 2-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized to formazan crystals. c. Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[1]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Subtract the background absorbance (media only wells). c. Calculate the percentage of cell viability for each treatment group relative to the untreated control. d. Plot the percentage of cell viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Bystander Effect Co-Culture Assay
This protocol describes a method to assess the bystander killing effect of an this compound ADC by co-culturing target-positive and target-negative cells.[1][27]
Materials:
-
Target-positive cell line
-
Target-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well black-walled, clear-bottom tissue culture plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: a. Harvest both target-positive and GFP-expressing target-negative cells. b. Prepare a mixed cell suspension at a defined ratio (e.g., 1:1, 1:4). c. Seed the co-culture mixture into a 96-well plate at an optimal total cell density. Include control wells with only the GFP-expressing target-negative cells. d. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the this compound ADC. The concentration range should be based on the IC50 of the target-positive cells. b. Add the ADC dilutions to the co-culture wells and the target-negative only wells. c. Incubate for 72-96 hours.
-
Data Acquisition and Analysis: a. Measure the GFP fluorescence intensity in each well using a fluorescence plate reader. b. Calculate the percentage of viability of the GFP-expressing target-negative cells in the co-culture wells relative to the untreated co-culture wells. c. Compare the viability of the target-negative cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to troubleshooting this compound ADC in vitro assays.
Caption: General experimental workflow for in vitro characterization of this compound ADCs.
Caption: Troubleshooting logic for inconsistent IC50 values in this compound ADC cytotoxicity assays.
Caption: Signaling pathway of this compound ADC-mediated direct and bystander cell killing.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. assaygenie.com [assaygenie.com]
- 9. eaglebio.com [eaglebio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homogeneous plate based antibody internalization assay using pH sensor fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 17. ADC Internalization Detection Reagent with pH-Sensitive Fluorescence | Lab Manager [labmanager.com]
- 18. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. adcreview.com [adcreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. researchgate.net [researchgate.net]
- 27. agilent.com [agilent.com]
minimizing off-target toxicity of MMAF sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the off-target toxicity of Monomethyl Auristatin F (MMAF) sodium in the context of Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is MMAF sodium, and how does its mechanism of action relate to off-target toxicity?
A: Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent, a derivative of dolastatin 10.[1][2] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][3] Its toxicity is primarily linked to this potent cytotoxic mechanism. Off-target toxicity occurs when the ADC delivers MMAF to healthy, non-cancerous cells, or when the MMAF payload is prematurely released into systemic circulation.[4][5]
Q2: What are the primary mechanisms of off-target toxicity for MMAF-based ADCs?
A: Off-target toxicity for ADCs, including those with an MMAF payload, is multifaceted and can be broadly categorized as:
-
On-target, off-tumor toxicity: The ADC binds to its target antigen, which is also expressed on healthy, non-malignant cells, leading to their destruction.[4][6]
-
Off-target, payload-driven toxicity: This occurs independently of the ADC binding to its intended antigen. Key drivers include:
-
Premature Payload Release: The linker connecting MMAF to the antibody is unstable in circulation and cleaves before reaching the tumor, releasing the cytotoxic payload systemically.[4][5] This is a critical factor in the tolerability of ADCs.[6]
-
Target-Independent ADC Uptake: The ADC construct is taken up by healthy cells through mechanisms other than binding its specific antigen. This can be mediated by Fc receptors (FcγRs) on immune cells or mannose receptors on other cell types, leading to the internalization of the entire ADC and subsequent release of MMAF.[6][7]
-
Q3: How does MMAF fundamentally differ from MMAE in its toxicity profile?
A: MMAF and MMAE are structurally similar, but a key difference dictates their toxicity profiles. MMAF has a charged C-terminal phenylalanine residue, whereas MMAE's is uncharged.[1][2] This charge makes MMAF significantly less permeable to cell membranes compared to the more lipophilic MMAE.[8][9][10] Consequently, free MMAF has more difficulty entering cells, which can reduce toxicity if the payload is prematurely cleaved in the bloodstream.[10][11] This property also leads to a diminished "bystander effect."[8][12]
Q4: What is the "bystander effect," and how is it relevant for MMAF?
A: The bystander effect is the ability of a cytotoxic payload, once released inside a target cancer cell, to diffuse out and kill adjacent, neighboring cells.[3][13] This can be beneficial in treating heterogeneous tumors where not all cells express the target antigen.[12]
-
MMAE , being cell-permeable, exhibits a potent bystander effect.[9][12]
-
MMAF , due to its charged nature and low membrane permeability, is largely retained within the target cell and has a significantly reduced bystander effect.[3][8] This is a crucial trade-off: the reduced bystander effect of MMAF can lower off-target toxicity to surrounding healthy tissue but may limit efficacy in heterogeneous tumors.[8]
Q5: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of an MMAF-ADC?
A: The Drug-to-Antibody Ratio (DAR) is the average number of MMAF molecules conjugated to a single antibody. A higher DAR increases the potency of the ADC but often comes at the cost of increased off-target toxicity.[14] High DAR values can increase the hydrophobicity of the ADC, leading to faster clearance, aggregation, and greater non-specific uptake by healthy tissues.[14][15] Therefore, optimizing the DAR is a critical step in balancing efficacy and safety. Site-specific conjugation technologies are often employed to create homogeneous ADCs with a precisely controlled DAR, which can improve the therapeutic window.[4]
Section 2: Troubleshooting Guide
Problem 1: High in vivo toxicity (e.g., neutropenia, thrombocytopenia) is observed, despite good in vitro target-specific cytotoxicity. [16]
-
Possible Cause: Premature cleavage of the linker in systemic circulation, leading to off-target release of free MMAF.[4][5]
-
Troubleshooting Steps:
-
Assess Linker Stability: Conduct a plasma stability assay to quantify the rate of MMAF release from the ADC in plasma over time.
-
Select a More Stable Linker: If the linker is found to be unstable, consider re-engineering the ADC with a more stable cleavable linker or a non-cleavable linker.[5][11] Non-cleavable linkers can improve tolerability by ensuring the payload is only released after the ADC is internalized and the antibody is degraded.[6][11]
-
Optimize Conjugation Chemistry: Ensure the conjugation method is robust and not creating labile bonds.
-
Problem 2: The ADC demonstrates aggregation and poor pharmacokinetic properties.
-
Possible Cause: High hydrophobicity of the overall ADC construct, often exacerbated by a high DAR and a hydrophobic payload like MMAF.[14]
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: Introduce hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design.[15][17] This can shield the hydrophobic payload, improve solubility, reduce aggregation, and decrease non-specific cellular uptake.[14][15]
-
Optimize DAR: Evaluate ADCs with a lower, more optimized DAR. A lower drug load can significantly decrease hydrophobicity and improve pharmacokinetics.[14]
-
Formulation Development: Investigate different formulations to improve the solubility and stability of the final ADC product.
-
Problem 3: Toxicity is observed in tissues known to have high immune cell populations (e.g., liver, spleen), even without target antigen expression.
-
Possible Cause: Target-independent uptake of the ADC mediated by Fc gamma receptors (FcγRs) on immune cells.[6]
-
Troubleshooting Steps:
-
Perform Fc Receptor Binding Assays: Evaluate the binding affinity of your ADC for various FcγRs.
-
Engineer the Antibody's Fc Domain: Introduce mutations into the Fc region of the antibody (often called "Fc-silent" mutations) to ablate or significantly reduce its binding to FcγRs.[4] This can prevent uptake by immune cells and mitigate this specific off-target toxicity mechanism.
-
Problem 4: Toxicity occurs in healthy tissues that express the target antigen, but at much lower levels than the tumor.
-
Possible Cause: "On-target, off-tumor" toxicity, where the ADC is potent enough to kill healthy cells expressing low levels of the antigen.[4][6]
-
Troubleshooting Steps:
-
Modulate Antibody Affinity: An antibody with very high affinity may bind too readily to low-antigen-density healthy cells. Consider engineering the antibody to have a slightly lower, but still effective, binding affinity.[4][17] The goal is to optimize the therapeutic window where the ADC preferentially binds to and kills high-antigen-density tumor cells.
-
Utilize Bispecific Antibodies: Design a bispecific ADC that requires binding to two different tumor-associated antigens to be activated, greatly increasing its selectivity for cancer cells over healthy tissues that may only express one of the targets.[6]
-
Section 3: Data Presentation & Experimental Protocols
Comparative Data: MMAF vs. MMAE
| Property | MMAF (Monomethyl Auristatin F) | MMAE (Monomethyl Auristatin E) | Rationale & Implication |
| C-Terminus | Phenylalanine (Charged)[1][2] | Valine (Uncharged)[1] | The negative charge on MMAF's terminal carboxylic acid group is the key structural differentiator. |
| Cell Permeability | Low / Limited[8][12][18] | High / Cell-permeable[8][12][13] | MMAF's charge hinders its ability to passively diffuse across lipid cell membranes. |
| Bystander Effect | Minimal / Attenuated[8][12] | Potent[3][12] | Reduced permeability prevents MMAF from diffusing out of the target cell to kill neighboring cells. This can reduce off-target damage but may be less effective in heterogeneous tumors. |
| Free Drug Potency | Less potent than MMAE as a free drug[1][10] | More potent than MMAF as a free drug[1][10] | Attenuated potency is due to its impaired ability to enter cells.[11] When delivered via an ADC, intracellular potency is comparable.[8][11] |
| Primary Use Case | ADCs with non-cleavable linkers; targets with uniform expression; when minimizing bystander toxicity is critical.[11][12] | ADCs with cleavable linkers; heterogeneous tumors where bystander killing is desired.[6] | The choice of payload is a strategic decision based on tumor biology and the desired safety profile. |
Key Experimental Protocols
Protocol 1: ADC Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of premature payload release in a biologically relevant matrix.
Methodology:
-
Reagents: Test ADC, control ADC (with a known stable linker), human or murine plasma, quenching solution (e.g., acetonitrile with an internal standard), PBS.
-
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing: Immediately quench the reaction for each aliquot by adding 3 volumes of ice-cold acetonitrile. This precipitates plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Analyze the supernatant, which contains the released payload, using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Quantify the concentration of free MMAF at each time point against a standard curve. Calculate the percentage of released payload over time to determine the ADC's plasma half-life.
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
Objective: To visually and quantitatively assess the ability of the MMAF-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Lines: Use two cell lines: one antigen-positive (Target+) and one antigen-negative (Target-). Label each with a different fluorescent marker (e.g., GFP for Target+, RFP for Target-) for easy identification.
-
Co-Culture Seeding: Seed the cells in a mixed ratio (e.g., 1:10, Target+:Target-) in a multi-well plate. Allow cells to adhere overnight.
-
Treatment: Treat the co-culture with serial dilutions of the MMAF-ADC, an MMAE-ADC (as a positive control for bystander effect), and a non-binding control ADC.
-
Incubation: Incubate for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Imaging & Analysis:
-
Use high-content fluorescence microscopy to image the wells.
-
Quantify the number of viable GFP-positive and RFP-positive cells in each well.
-
-
Interpretation: If the MMAF-ADC primarily kills the Target+ (GFP) cells with minimal effect on the Target- (RFP) cells, it indicates a low bystander effect. The MMAE-ADC control should show significant killing of both cell populations.
Section 4: Visualizations
Diagrams of Key Concepts
Caption: Key pathways leading to off-target toxicity of MMAF-ADCs.
Caption: Strategic workflow for rational ADC design to minimize toxicity.
Caption: Comparison of the bystander effect for MMAE versus MMAF.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. In silico decrypting of the bystander effect in antibody–drug conjugates for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. dls.com [dls.com]
- 17. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MMAF Sodium ADC Internalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Monomethyl Auristatin F (MMAF) sodium Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MMAF sodium ADC internalization?
A1: The primary mechanism of internalization for most ADCs, including those with an this compound payload, is receptor-mediated endocytosis.[1][2][3][4] This process begins with the antibody component of the ADC binding to a specific target antigen on the surface of a cancer cell.[1][3][4] This binding event triggers the cell to internalize the entire ADC-antigen complex into an endosome.[1][2][3] Subsequently, the endosome typically fuses with a lysosome, where the acidic environment and enzymes degrade the antibody and linker, releasing the cytotoxic MMAF payload into the cell to exert its therapeutic effect.[2][3][4]
Q2: What are the different pathways for ADC internalization?
A2: ADCs can be internalized through several endocytic pathways. The most common is clathrin-mediated endocytosis.[5] However, other pathways such as caveolae-mediated endocytosis and macropinocytosis can also be involved, depending on the specific antibody, target antigen, and cell type.[5]
Q3: How does the choice of target antigen affect internalization?
A3: The target antigen is a critical determinant of ADC internalization and subsequent efficacy. An ideal target antigen should be highly and homogeneously expressed on the surface of tumor cells with minimal expression on healthy tissues.[6][7][8] The antigen should also have a natural propensity to be internalized upon antibody binding.[6][7] Antigens with slow internalization rates may not deliver the payload efficiently, while some non-internalizing targets can be effective if a cleavable linker is used that allows for extracellular payload release.[9][10]
Q4: Can the linker and payload affect the internalization rate of an ADC?
A4: While the antibody-antigen interaction is the primary driver of internalization, the linker and payload can have indirect effects. The hydrophobicity of the payload can influence the overall physicochemical properties of the ADC, potentially leading to aggregation, which can alter cellular uptake and clearance.[8][11] The design of the linker is also crucial for the efficient release of the payload after internalization.[12][13]
Q5: What is the "bystander effect" and how does it relate to MMAF?
A5: The bystander effect occurs when the cytotoxic payload released from a target cancer cell can diffuse into and kill neighboring antigen-negative cancer cells.[7][14] MMAF, having a charged carboxylic acid terminus, has limited cell permeability.[10][15] This makes it less likely to produce a significant bystander effect compared to its uncharged counterpart, MMAE.[10][15] Therefore, for MMAF-based ADCs, efficient internalization into every target cell is particularly crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no internalization of this compound ADC | Poorly internalizing antibody-antigen pair: The target antigen may not naturally internalize upon antibody binding. | 1. Re-evaluate target antigen: Select an antigen known to have a high internalization rate.[6][7][8]2. Epitope mapping: The specific epitope recognized by the antibody can influence internalization. Screen for antibodies that bind to epitopes that induce internalization.[3]3. Utilize a bispecific antibody: Engineer a bispecific antibody that binds to both the target antigen and a known internalizing receptor (e.g., CD63) to enhance uptake.[3][14] |
| Low target antigen expression: Insufficient antigen density on the cell surface can lead to inefficient receptor-mediated endocytosis.[3][6] | 1. Quantify target expression: Use flow cytometry or other methods to confirm high levels of target antigen on the cell lines being used.[16][17]2. Select high-expressing cell lines: For initial experiments, use cell lines with validated high expression of the target antigen. | |
| Suboptimal antibody affinity: Very high affinity can sometimes hinder tumor penetration, while very low affinity can result in poor binding and internalization. | 1. Affinity maturation/de-maturation: Engineer the antibody to achieve an optimal affinity for the target.[5] | |
| ADC aggregation: The hydrophobic nature of the payload can lead to ADC aggregation, which can affect its interaction with cells.[8][11] | 1. Optimize formulation: Ensure the ADC is formulated in a buffer that minimizes aggregation. This may involve adjusting pH, ionic strength, or including stabilizing excipients.[18]2. Characterize ADC quality: Use techniques like size-exclusion chromatography (SEC) to check for aggregates before use. | |
| Inconsistent internalization results between experiments | Variability in cell culture conditions: Cell health, passage number, and confluency can all impact receptor expression and internalization capacity. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and plate them at a standardized density for each experiment.2. Monitor cell health: Ensure cells are healthy and actively dividing before starting the internalization assay. |
| Issues with ADC labeling (for fluorescent assays): Inconsistent or improper labeling of the ADC with a fluorescent dye can lead to variable results. | 1. Use a standardized labeling protocol: Follow a consistent protocol for conjugating the fluorescent dye to the ADC.2. Characterize labeled ADC: Determine the degree of labeling and ensure it is consistent across batches. | |
| High background in internalization assays | Non-specific binding of the ADC: The ADC may be binding non-specifically to the cell surface or plasticware. | 1. Include an isotype control ADC: Use an ADC with the same payload and linker but with an antibody that does not recognize an antigen on the target cells.[1]2. Blocking steps: Include a blocking step with a protein solution (e.g., BSA) to reduce non-specific binding. |
| Issues with fluorescent dyes (for fluorescent assays): Some fluorescent dyes may have high background fluorescence or be sensitive to environmental conditions. | 1. Use pH-sensitive dyes: Employ dyes like pHrodo that only fluoresce in the acidic environment of endosomes and lysosomes, reducing background from non-internalized ADC.[19][20][21]2. Include appropriate controls: Have a "no ADC" control to measure the background fluorescence of the cells and media. |
Quantitative Data on ADC Internalization
The following table summarizes key kinetic parameters of ADC internalization from published studies. Note that these values can vary significantly depending on the specific ADC, cell line, and experimental conditions.
| ADC | Cell Line | Internalization Half-life (t1/2) | Degradation Half-life (t1/2) | Reference |
| Trastuzumab-Maytansinoid ADC (TM-ADC) | BT-474 | 6-14 hours | 18-25 hours | [22] |
| Trastuzumab-Maytansinoid ADC (TM-ADC) | NCI-N87 | 6-14 hours | 18-25 hours | [22] |
| Trastuzumab-Maytansinoid ADC (TM-ADC) | SK-BR-3 | 6-14 hours | 18-25 hours | [22] |
| Trastuzumab (as a surrogate for ADC) | SK-BR-3 | ~4 hours | Not reported | [16] |
| Trastuzumab (as a surrogate for ADC) | MDA-MB-453 | ~24 hours | Not reported | [16] |
Experimental Protocols
Protocol 1: Fab-ZAP Internalization and Cytotoxicity Assay
This assay indirectly measures internalization by assessing the cytotoxic effect of a saporin-conjugated secondary antibody (Fab-ZAP) that is delivered into the cell by the primary this compound ADC.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound ADC (primary antibody)
-
Isotype control ADC
-
Fab-ZAP secondary conjugate (specific for the species of the primary antibody)[5][7][23]
-
Saporin (for control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., XTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Plating (Day 1):
-
Preparation of Reagents (Day 2):
-
Prepare a stock solution of Fab-ZAP in cell culture medium at 10 times the final desired concentration (e.g., 45 nM for a final concentration of 4.5 nM).[1][24]
-
Prepare serial dilutions of your this compound ADC and the isotype control ADC in the Fab-ZAP-containing medium. A typical starting concentration for the ADC is 100 nM, with 1:10 serial dilutions.[1][24]
-
Prepare a serial dilution of saporin alone as a non-specific toxicity control.
-
-
Treatment (Day 2):
-
Assessment of Cell Viability (Day 5):
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration compared to untreated control cells.
-
Plot the dose-response curves and determine the EC₅₀ value for your this compound ADC. A potent EC₅₀ value indicates efficient internalization.
-
Protocol 2: pHrodo-Based Fluorescence Internalization Assay
This assay uses a pH-sensitive dye that fluoresces only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[19][20][21]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound ADC
-
Isotype control ADC
-
pHrodo Red (or Green) Antibody Labeling Kit (e.g., Zenon™ or SiteClick™)[19][20]
-
Live-cell imaging solution
-
Nuclear stain (e.g., Hoechst 33342)
-
96-well, black-walled, clear-bottom imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Labeling of ADC:
-
Cell Plating:
-
Plate cells in a 96-well imaging plate and allow them to adhere overnight.
-
-
Treatment:
-
Imaging:
-
At each time point, wash the cells with live-cell imaging solution.
-
Add fresh imaging solution containing a nuclear stain.
-
Acquire images using a high-content imaging system or fluorescence microscope in the appropriate fluorescence channels (e.g., red for pHrodo Red, blue for the nuclear stain).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the pHrodo signal within the cells. The appearance of red fluorescent puncta indicates internalization into acidic compartments.[19]
-
Normalize the fluorescence signal to the cell number (using the nuclear stain).
-
Compare the fluorescence intensity of cells treated with the this compound ADC to the isotype control to determine the specificity of internalization.
-
Visualizations
Caption: General pathway of ADC internalization and payload release.
Caption: A logical workflow for troubleshooting low ADC internalization.
References
- 1. atsbio.com [atsbio.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Conjugated and Bispecific Antibodies for Multiple Myeloma: Improving Immunotherapies off the Shelf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsbio.com [atsbio.com]
- 6. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsbio.com [atsbio.com]
- 8. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-internalizing antibody-drug conjugates display potent anti-cancer activity upon proteolytic release of monomethyl auristatin E in the sub-endothelial extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manipulation of cell-type selective antibody internalization by a guide-effector bispecific design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 16. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 19. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - US [thermofisher.com]
- 20. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atsbio.com [atsbio.com]
- 24. atsbio.com [atsbio.com]
resolving issues with MMAF sodium solubility
Welcome to the technical support center for MMAF sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common issues related to the solubility and handling of this compound salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and how does it differ from MMAF?
MMAF (Monomethylauristatin F) is a potent anti-mitotic agent that inhibits tubulin polymerization.[1][2] this compound salt is the sodium salt form of MMAF. The primary difference lies in their solubility. While MMAF is sparingly soluble in aqueous buffers, this compound salt exhibits significantly higher solubility in aqueous solutions and organic solvents like DMSO, making it easier to handle in experimental settings.[3][4] Salt formation is a common strategy to enhance the solubility and dissolution rate of pharmaceutical agents.[1][5]
Q2: In which solvents is this compound salt soluble?
This compound salt is highly soluble in dimethyl sulfoxide (DMSO).[3][6] While specific quantitative data for a wide range of solvents is limited in publicly available literature, it is expected to have some solubility in other polar aprotic and protic organic solvents. Its solubility in aqueous buffers is considerably better than that of MMAF, though challenges can still arise, particularly at high concentrations or upon dilution.
Q3: How should I prepare a stock solution of this compound salt?
It is recommended to prepare a high-concentration stock solution in an anhydrous polar organic solvent such as DMSO.[3][6] Due to the potential for instability in solution, it is best to prepare stock solutions fresh for each experiment.[3][5][7] If storage is necessary, aliquot the stock solution into small volumes and store at -20°C or -80°C for a limited time, avoiding repeated freeze-thaw cycles.[3][6]
Q4: My this compound salt solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can be due to several factors, including the use of low-quality or wet solvents, reaching the solubility limit, or improper mixing. Please refer to the Troubleshooting Guide for detailed solutions.
Q5: Is it normal for this compound salt to precipitate when diluted into an aqueous buffer?
Yes, this can occur, especially when diluting a highly concentrated organic stock solution into an aqueous buffer. This phenomenon, known as "salting out" or precipitation due to a change in solvent polarity, is a common challenge. The Troubleshooting Guide below provides strategies to mitigate this issue.
Solubility Data
The following table summarizes the available solubility information for MMAF and its sodium salt. Researchers should note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.[8][9][10][11]
| Compound | Solvent | Solubility | Reference(s) |
| MMAF | DMSO | ~25 mg/mL | [12] |
| Ethanol | ~2 mg/mL | [12] | |
| Dimethylformamide | ~10 mg/mL | [12] | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [12] | |
| This compound Salt | DMSO | ≥ 200 mg/mL (265.27 mM) | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Salt Stock Solution in DMSO
Materials:
-
This compound salt (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound salt to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound salt is approximately 753.94 g/mol .
-
Carefully add the calculated volume of anhydrous DMSO to the vial of this compound salt.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If dissolution is slow, briefly sonicate the vial in a water bath at room temperature.[3][6]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For immediate use, proceed to the next protocol. For short-term storage, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cell-Based Assays
Materials:
-
10 mM this compound salt stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, cell culture medium)[13]
-
Sterile polypropylene tubes
Procedure:
-
Determine the final concentration of the this compound salt working solution required for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to minimize precipitation.
-
To avoid precipitation, consider a stepwise dilution approach. For example, first, dilute the DMSO stock into a small volume of the aqueous buffer, mix well, and then add this intermediate dilution to the final volume of the buffer.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5% for cell-based assays to avoid solvent toxicity).[14]
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound salt.[5][7][12]
Protocol 3: General Protocol for Antibody-Drug Conjugation (ADC) with MMAF
This protocol provides a general workflow for conjugating MMAF to an antibody via a maleimide-containing linker. Specific reaction conditions may need to be optimized for your particular antibody and linker-payload.[15]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated MMAF derivative
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP or DTT to generate free thiol groups.[16] The molar ratio of the reducing agent to the antibody needs to be carefully optimized.
-
Preparation of MMAF Solution: Prepare a solution of the maleimide-activated MMAF derivative in a suitable organic solvent (e.g., DMSO).
-
Conjugation Reaction: Add the MMAF solution to the reduced antibody in the conjugation buffer.[15] The reaction is typically carried out at a specific temperature and for a set duration.
-
Quenching: Stop the conjugation reaction by adding a quenching reagent to cap any unreacted thiol groups.
-
Purification: Remove unconjugated MMAF and other small molecules from the ADC using a purification method such as size exclusion chromatography.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and assess its purity and aggregation state.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Salt Powder | 1. Use of non-anhydrous or low-quality solvent.2. Insufficient mixing.3. Reaching solubility limit. | 1. Use fresh, high-purity anhydrous DMSO.2. Vortex vigorously and/or sonicate the solution.[3][6]3. Gently warm the solution to 37°C.[3][6]4. Prepare a more dilute stock solution. |
| Precipitation Upon Dilution into Aqueous Buffer | 1. Rapid change in solvent polarity.2. High concentration of the stock solution.3. Low temperature of the aqueous buffer. | 1. Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing.2. Perform a stepwise dilution.3. Use a lower concentration stock solution.4. Consider the use of a co-solvent in the aqueous buffer, if compatible with your experiment. |
| Formation of Aggregates in the Final Solution | 1. Hydrophobic interactions of the MMAF moiety.2. High concentration of the final solution.3. Presence of salts in the buffer.[17][18][19][20][21] | 1. Filter the final solution through a 0.22 µm filter.2. Prepare a more dilute working solution.3. Optimize the buffer composition; in some cases, adjusting the salt concentration or pH can help.[19][20] |
| Low Recovery After Dissolution and Dilution | 1. Adsorption of the compound to plasticware.2. Incomplete dissolution.3. Precipitation during dilution. | 1. Use low-adhesion polypropylene tubes.2. Ensure complete dissolution of the stock solution before dilution.3. Follow the recommended procedures for dilution to minimize precipitation. |
| Inconsistent Experimental Results | 1. Degradation of this compound salt in solution.2. Use of aged stock solutions.3. Inaccurate pipetting of viscous DMSO stock. | 1. Always prepare fresh working solutions.2. Prepare fresh stock solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.3. Use positive displacement pipettes or reverse pipetting for viscous solutions. |
Visualizations
Signaling Pathway of MMAF-Induced Mitotic Catastrophe
Caption: Signaling pathway of MMAF-induced mitotic catastrophe.
Experimental Workflow for this compound Salt Handling and Use
Caption: General experimental workflow for this compound salt.
Troubleshooting Logic for this compound Salt Dissolution
References
- 1. Mitotic catastrophe and cell cycle arrest are alternative cell death pathways executed by bortezomib in rituximab resistant B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mascogroup.com [mascogroup.com]
- 3. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escopharma.com [escopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quarter-salt formation defining the anomalous temperature dependence of the aqueous solubility of sodium monododecyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. mycenax.com [mycenax.com]
- 16. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of NaCl on Monoclonal Antibody Aggregation Induced by Agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reversible NaCl-induced aggregation of a monoclonal antibody at low pH: Characterization of aggregates and factors affecting aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aggregation Behavior of Mono-endcapped Hydrophobically Modified Poly(sodium acrylate)s in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Bystander Effect: A Comparative Guide to MMAF-Sodium and Other ADC Payloads
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of Antibody-Drug Conjugates (ADCs) is paramount to designing effective cancer therapies. A critical aspect of ADC efficacy is the "bystander killing effect," the ability of a payload to diffuse from the targeted cancer cell and eliminate neighboring, antigen-negative tumor cells. This guide provides an objective comparison of the bystander effect of ADCs carrying the payload monomethyl auristatin F (MMAF) linked via a sodium salt, with other prominent ADC payloads, supported by experimental data and detailed protocols.
The bystander effect is a key attribute for ADCs designed to treat solid tumors with heterogeneous antigen expression. The ideal payload for inducing a potent bystander effect possesses high cell permeability, allowing it to traverse cell membranes and exert its cytotoxic activity on adjacent cells. This guide will delve into the physicochemical properties and subsequent biological activity of MMAF-sodium in comparison to other widely used payloads, providing a clear rationale for payload selection in ADC development.
The Physicochemical Basis of the Bystander Effect: A Tale of Two Auristatins
Monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) are both potent antitubulin agents derived from dolastatin 10.[1][2] However, a key structural difference dictates their bystander potential. MMAF possesses a charged C-terminal phenylalanine, rendering it more hydrophilic and less membrane-permeable compared to the uncharged and more lipophilic MMAE.[2][3][4] This seemingly small molecular change has profound implications for their ability to induce bystander killing.
Due to its charged nature, MMAF is largely trapped within the target cell after being released from the ADC, leading to a significantly attenuated or absent bystander effect in vivo.[5][6] In contrast, the high membrane permeability of MMAE allows it to readily diffuse into the tumor microenvironment and kill adjacent tumor cells, making it a powerful tool against heterogeneous tumors.[5]
Comparative Efficacy: In Vitro and In Vivo Evidence
The differential bystander effect of MMAF and MMAE has been demonstrated in numerous preclinical studies. These experiments typically involve co-culture systems in vitro and admixed tumor models in vivo, where antigen-positive and antigen-negative cancer cells are grown together.
In Vitro Co-culture Assays
Co-culture assays are a fundamental tool for assessing the bystander effect. In these experiments, antigen-positive "target" cells are cultured with antigen-negative "bystander" cells, which are often labeled with a fluorescent marker for easy identification. The viability of the bystander cells is then measured after treatment with the ADC. A significant decrease in the viability of bystander cells in the presence of target cells indicates a potent bystander effect.
| Payload | ADC | Target Cells (Antigen+) | Bystander Cells (Antigen-) | Observation | Reference |
| MMAF | cAC10-vcMMAF | Karpas 299 (CD30+) | - | Moderate growth delay of admixed tumors, but no complete remissions.[5] | [5] |
| MMAE | cAC10-vcMMAE | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Complete remission of admixed tumors.[5] | [5] |
| MMAE | T-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | Increased bystander killing of GFP-MCF7 cells with an increasing fraction of N87 cells.[7] | [7] |
In Vivo Admixed Tumor Models
To validate in vitro findings, admixed tumor models are established in immunocompromised mice. These models involve the co-injection of antigen-positive and antigen-negative tumor cells to mimic tumor heterogeneity. The tumor growth is then monitored following ADC treatment.
| Payload | ADC | Tumor Model | Results | Reference |
| MMAF | cAC10-vcMMAF | Karpas 299 (CD30+) / Karpas-35R (CD30-) admixed xenograft | Caused only moderate tumor growth delay.[5] | [5] |
| MMAE | cAC10-vcMMAE | Karpas 299 (CD30+) / Karpas-35R (CD30-) admixed xenograft | Led to complete tumor remission.[5] | [5] |
Signaling Pathways: From Tubulin Inhibition to Cell Death
Both MMAF and MMAE function by inhibiting tubulin polymerization, a critical process for mitotic spindle formation. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[4][8][9]
Recent studies have further elucidated the downstream signaling events. The microtubule disruption caused by auristatins induces endoplasmic reticulum (ER) stress. This, in turn, activates the unfolded protein response (UPR), leading to the phosphorylation of IRE1 (inositol-requiring enzyme 1) and JNK (c-Jun N-terminal kinase).[10][11] This ER stress-mediated pathway contributes to apoptosis and can also lead to immunogenic cell death (ICD).[10][11] ICD is a form of apoptosis that elicits an immune response against the dying cancer cells, potentially leading to a more durable anti-tumor effect.
Comparison with Other Bystander-Effect Payloads
While the MMAE/MMAF comparison is illustrative, other classes of payloads are also known for their potent bystander effects.
| Payload Class | Examples | Mechanism of Action | Bystander Effect |
| Topoisomerase I Inhibitors | DXd (deruxtecan), SN-38 | Inhibit DNA replication and repair | High membrane permeability, potent bystander effect |
| DNA Alkylating Agents | Duocarmycins, PBDs | Cross-link DNA, leading to cell death | Highly potent with significant bystander effect |
| Maytansinoids | DM1, DM4 | Tubulin inhibitors | DM1 has limited bystander effect; DM4 is more permeable and has a greater bystander effect |
Experimental Protocols
In Vitro Co-culture Bystander Effect Assay
This protocol outlines a typical workflow for assessing the bystander killing effect of an ADC in a co-culture system.
1. Cell Line Preparation:
-
Select an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.
2. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth during the assay period.
3. ADC Treatment:
-
Prepare serial dilutions of the ADC.
-
Add the ADC dilutions to the co-culture wells. Include a vehicle control (no ADC) and a positive control (a known bystander-inducing ADC).
4. Incubation:
-
Incubate the plate for a period sufficient to observe a cytotoxic effect (typically 72 to 120 hours).
5. Data Acquisition:
-
Analyze the viability of the fluorescently labeled Ag- cells using a high-content imager or a flow cytometer.
-
For imaging, acquire images of the entire well and use image analysis software to count the number of viable fluorescent cells.
-
For flow cytometry, trypsinize the cells and analyze the percentage of viable fluorescent cells.
6. Data Analysis:
-
Calculate the percentage of viable bystander cells for each ADC concentration relative to the vehicle control.
-
Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits 50% of cell viability). A lower IC50 in the co-culture setting compared to the Ag- monoculture indicates a bystander effect.
Conclusion
The bystander killing effect is a critical consideration in the design of ADCs, particularly for solid tumors with heterogeneous antigen expression. The physicochemical properties of the payload, most notably its membrane permeability, are the primary determinants of its ability to induce bystander killing. MMAF-sodium, due to its charged nature, exhibits a significantly limited bystander effect compared to its uncharged counterpart, MMAE. While this can be advantageous in minimizing off-target toxicity in certain contexts, it limits its efficacy in heterogeneous tumors. For applications where a potent bystander effect is desired, payloads such as MMAE, DXd, and duocarmycins offer more promising therapeutic potential. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of the bystander effect of novel ADCs, enabling a more informed and rational approach to ADC drug development.
References
- 1. agilent.com [agilent.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An auristatin-based antibody-drug conjugate targeting HER3 enhances the radiation response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MMAF Sodium and PBD Dimers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the diverse arsenal of payloads, monomethyl auristatin F (MMAF) sodium and pyrrolobenzodiazepine (PBD) dimers have emerged as prominent classes, each with a distinct mechanism of action and a unique profile of antitumor activity. This guide provides an objective, data-driven comparison of these two potent payloads to inform rational ADC design and development.
Executive Summary
| Feature | MMAF Sodium | PBD Dimers |
| Mechanism of Action | Tubulin polymerization inhibitor; induces G2/M cell cycle arrest. | DNA minor groove cross-linking agent; causes DNA strand breaks. |
| Potency | High (nanomolar IC50) | Exceptionally high (picomolar IC50) |
| Bystander Effect | Limited to none (due to charge) | Yes (cell-permeable) |
| Common Clinical Toxicities | Ocular toxicity, thrombocytopenia, neutropenia | Myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicities |
| Immunogenicity | Can be immunogenic | Can induce immunogenic cell death |
Mechanism of Action: Disrupting Different Cellular Pillars
The fundamental difference between this compound and PBD dimers lies in their cellular targets.
This compound , an analog of the potent dolastatin 10, exerts its cytotoxic effect by inhibiting tubulin polymerization.[1][2] This disruption of the microtubule network, a critical component of the cellular cytoskeleton, leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
PBD dimers , on the other hand, are DNA-damaging agents.[3] They bind to the minor groove of DNA and form covalent interstrand cross-links, which are difficult for the cell's DNA repair machinery to resolve.[3] This leads to the stalling of replication forks, DNA strand breaks, and ultimately, apoptosis.[3]
Cytotoxicity: A Tale of Two Potencies
Both this compound and PBD dimers are highly potent cytotoxic agents, a prerequisite for effective ADC payloads. However, PBD dimers generally exhibit significantly higher potency.
| Payload | Cell Line | IC50 | Reference |
| MMAF | Karpas 299 (Anaplastic Large Cell Lymphoma) | 119 nM | [4] |
| H3396 (Breast Carcinoma) | 105 nM | [4] | |
| 786-O (Renal Cell Carcinoma) | 257 nM | [4] | |
| Caki-1 (Renal Cell Carcinoma) | 200 nM | [4] | |
| Tesirine (PBD Dimer) | K562 (Chronic Myelogenous Leukemia) | 150 pM | [5] |
| NCI-N87 (Gastric Carcinoma) | 20 pM | [5] | |
| BT474 (Breast Ductal Carcinoma) | 1 nM | [5] | |
| SKBR3 (Breast Adenocarcinoma) | 320 pM | [5] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. The data presented here is for illustrative purposes to highlight the general potency difference.
The Bystander Effect: Reaching Beyond the Target
The bystander effect, the ability of a payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, especially in the context of heterogeneous tumor antigen expression.
This compound has a charged C-terminal phenylalanine, which limits its ability to cross cell membranes.[2][] Consequently, ADCs utilizing MMAF as a payload are generally considered to have a limited or no bystander effect.[]
In contrast, PBD dimers are typically cell-permeable and can diffuse out of the target cell to kill adjacent cells, thereby mediating a bystander effect.[1][7] This property can enhance the overall anti-tumor activity of PBD-based ADCs.
Immunogenicity: Eliciting an Immune Response
The immunogenicity of an ADC can impact its efficacy and safety. Both the antibody and the payload can contribute to an immune response.
While comprehensive head-to-head immunogenicity data is limited, some studies suggest that PBD dimers can induce immunogenic cell death (ICD).[8] ICD is a form of apoptosis that stimulates an anti-tumor immune response, which could be a desirable feature for an ADC payload.
The auristatin class of molecules, including MMAF , has also been reported to have the potential to stimulate an immune response.[9] However, the overall immunogenicity of an ADC is a complex interplay of multiple factors, including the antibody, linker, payload, and patient-specific factors.
Clinical Toxicity Profile: A Comparative Overview
The clinical safety profile of an ADC is heavily influenced by its payload.
MMAF-based ADCs have been associated with specific toxicities, most notably:
-
Ocular toxicity: This is a well-documented side effect of some MMAF-containing ADCs.[10][11]
-
Thrombocytopenia: A decrease in platelet count is another common adverse event.[10]
-
Neutropenia: A reduction in neutrophils is also frequently observed.[12]
PBD-based ADCs have demonstrated a different set of common dose-limiting toxicities:
-
Myelosuppression: This includes severe neutropenia and thrombocytopenia.[10]
-
Gastrointestinal toxicities: Nausea, vomiting, and diarrhea are also reported.[10]
-
Hypocellular marrow: A decrease in the cellularity of the bone marrow has been observed.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Bystander Effect Assay (Co-culture Assay)
This protocol is designed to quantitatively assess the bystander killing ability of an ADC.
Methodology:
-
Cell Seeding: Co-culture a mixture of antigen-positive (Ag+) target cells and antigen-negative (Ag-) bystander cells. The Ag- cells are typically labeled with a fluorescent protein (e.g., GFP) for easy identification.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for a predetermined period, allowing for the processing of the ADC by Ag+ cells and the potential release and diffusion of the payload.
-
Imaging and Analysis: Use fluorescence microscopy or a high-content imaging system to count the number of viable fluorescent Ag- cells.
-
Quantification of Bystander Killing: Compare the number of viable Ag- cells in the co-culture to control wells containing only Ag- cells treated with the same concentration of the ADC. A significant reduction in the number of viable Ag- cells in the co-culture indicates a bystander effect.[11]
Logical Selection Framework
The choice between this compound and a PBD dimer for an ADC depends on several factors related to the target biology and the desired therapeutic strategy.
Conclusion
This compound and PBD dimers represent two distinct and powerful classes of ADC payloads. PBD dimers offer unparalleled potency and the ability to induce bystander killing, making them attractive for targeting tumors with low or heterogeneous antigen expression. However, their high potency can also be associated with significant toxicities. This compound, while less potent and lacking a significant bystander effect, offers a different mechanism of action and a distinct safety profile that may be advantageous for certain targets and indications. A thorough understanding of the properties of each payload class, combined with careful consideration of the target biology, is essential for the rational design of safe and effective antibody-drug conjugates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Studies of MMAF-Based Antibody-Drug Conjugates
This guide provides a comparative overview of preclinical in vivo studies on different Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload Monomethyl Auristatin F (MMAF). MMAF is a potent anti-mitotic agent that, due to its charged C-terminal phenylalanine, has limited cell permeability, which can reduce off-target toxicity compared to its uncharged counterpart, MMAE.[1][2] When conjugated to a monoclonal antibody via a linker, MMAF is designed for targeted delivery to cancer cells, leading to their destruction.[1]
This publication aims to assist researchers, scientists, and drug development professionals in understanding the in vivo performance of various MMAF ADCs by summarizing key experimental data and methodologies from published studies. The following sections present a comparison of the anti-tumor efficacy of MMAF ADCs targeting different tumor-associated antigens, detailed experimental protocols, and visualizations of the ADC mechanism and experimental workflows.
In Vivo Efficacy of MMAF ADCs: A Comparative Summary
The following table summarizes the in vivo anti-tumor efficacy of different MMAF ADCs from selected preclinical studies. The data highlights the performance of these ADCs against various tumor models, showcasing the impact of the target antigen on therapeutic outcomes.
| ADC Target | Antibody | Tumor Model | Animal Model | ADC Dose & Schedule | Key Efficacy Outcome | Reference |
| HER2 | Trastuzumab (T-MMAF) | NCI N87 (gastric carcinoma) xenograft | NSG mice | 1 nmol (approx. 150 µg), single intravenous injection | Significant tumor growth inhibition compared to control. | [3] |
| GD2 | ch14.18 (ch14.18-MMAF) | B78-D14 (melanoma) syngeneic | C57BL/6 mice | 100 µg (5 mg/kg), intravenous injections 5 times with a 4-day interval | Average tumor size was 2.5 times smaller than the control group. | [4] |
| Tn Antigen | Chi-Tn (Chi-Tn-MMAF) | Jurkat (T-cell leukemia) xenograft | SCID mice | 10 mg/kg, intravenous injections twice a week for 3 weeks | Delayed tumor growth compared to control ADC (Her-MMAF). | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in the table above are provided below to facilitate the replication and comparison of these studies.
Anti-HER2 ADC (T-MMAF) Efficacy Study[3]
-
Animal Model: Female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, 6-8 weeks old.
-
Tumor Implantation: 5 x 106 NCI N87 cells in a 1:1 mixture of Matrigel and PBS were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached approximately 100-200 mm3, mice were intravenously injected with a single dose of 1 nmol of T-MMAF.
-
Monitoring: Tumor volume was measured twice a week using calipers and calculated with the formula: (length x width2)/2. Animal body weight was also monitored as a measure of toxicity.
-
Endpoint: Mice were euthanized if the tumor length exceeded 15 mm.
Anti-GD2 ADC (ch14.18-MMAF) Efficacy Study[4]
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: B78-D14 melanoma cells were implanted subcutaneously.
-
Treatment: When tumors reached a volume of 50 mm3, mice were randomly assigned to treatment groups. The ch14.18-MMAF group received intravenous injections of 100 µg (5 mg/kg) of the ADC five times with a 4-day interval.
-
Monitoring: Tumor volume was monitored regularly.
-
Endpoint: All animals were euthanized when the average tumor volume in the control group reached 1000 mm3.
Anti-Tn Antigen ADC (Chi-Tn-MMAF) Efficacy Study[5]
-
Animal Model: Female SCID mice, 6-8 weeks old.
-
Tumor Implantation: 5 x 106 Jurkat cells in 200 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors were palpable (approximately 50 mm3), mice were treated intravenously twice a week for three weeks with 10 mg/kg of Chi-Tn-MMAF or a control ADC (Her-MMAF).
-
Monitoring: Tumor growth was measured with a caliper, and tumor volume was calculated using the formula: (length x width2)/2. Animal health and body weight were monitored throughout the study.
-
Endpoint: The study endpoint was not explicitly stated in terms of tumor volume but was based on the observation of tumor growth delay.
Visualizing ADC Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the general mechanism of action for MMAF ADCs and a typical experimental workflow for in vivo efficacy studies.
Caption: General mechanism of action of an MMAF-based Antibody-Drug Conjugate (ADC).
Caption: A typical experimental workflow for in vivo efficacy studies of ADCs.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MMAF Sodium Linker Technologies in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for MMAF-Based Antibody-Drug Conjugates, Supported by Experimental Data.
Monomethyl auristatin F (MMAF) is a potent anti-tubulin agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy and safety profile are critically influenced by the linker technology employed to attach it to the monoclonal antibody (mAb). This guide provides a comparative analysis of different linker strategies for MMAF, focusing on their impact on therapeutic index, stability, and mechanism of action.
Introduction to MMAF and Linker Technologies
MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less membrane-permeable. This characteristic minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, antigen-negative cells.[3] Consequently, the choice of linker is paramount in dictating the release mechanism of MMAF and the overall performance of the ADC.
Linker technologies for ADCs are broadly categorized into two types: cleavable and non-cleavable linkers.
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell. Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), reduction in the presence of glutathione, or hydrolysis in the acidic environment of endosomes and lysosomes.[4] A popular example is the valine-citrulline (vc) linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[5]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone within the lysosome.[6] This results in the release of the payload with an attached amino acid residue from the antibody. A widely used non-cleavable linker is the maleimidocaproyl (mc) linker, which forms a stable thioether bond with cysteine residues on the antibody.[1]
Quantitative Comparison of MMAF Linker Technologies
The choice of linker significantly impacts the drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and plasma stability of an MMAF-based ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Linker Type | Linker Example | Drug-to-Antibody Ratio (DAR) | Key Characteristics | Reference |
| Cleavable | Valine-Citrulline (vc) | Typically 2-4 | Susceptible to enzymatic cleavage by cathepsins in the lysosome. Can potentially lead to a bystander effect, although limited with MMAF. | [5][7] |
| Non-Cleavable | Maleimidocaproyl (mc) | Typically 2-4 | Releases payload upon complete antibody degradation in the lysosome. Generally more stable in circulation, leading to a wider therapeutic window. | [1][8] |
| Linker | Cell Line | IC50 (ng/mL) | Notes | Reference |
| mc-vc-PAB-MMAE | L-82 (ALCL) | 2-55 | Potency can vary based on antigen expression and DAR. | [3] |
| mc-MMAF | Ramos (NHL Xenograft) | Not directly reported in vitro, but effective in vivo. | Demonstrates in vivo efficacy. | [9] |
| vc-MMAF | Karpas 299 | Potent cytotoxicity observed. | Structurally similar to vc-MMAE but less membrane permeable. | [3] |
| ADC (Linker-MMAF) | Xenograft Model | Maximum Tolerated Dose (MTD) | Efficacy | Reference |
| cAC10-L1-MMAF (vc-cleavable) | Hematologic | Lower MTD | Induced cures and regressions at well-tolerated doses. | [8] |
| cAC10-L4-MMAF (mc-non-cleavable) | Hematologic | >3 times the MTD of the cleavable counterpart | Equally potent in vivo to the cleavable counterpart. | [8] |
| Anti-CD22-MC-MMAF | Ramos (NHL) | ~7 mg/kg | Effective in vivo. | [9] |
| Anti-CD79b-MC-MMAF | Ramos (NHL) | ~2.5 mg/kg | Effective in vivo. | [9] |
| ADC Linker Type | Stability Characteristic | Method | Observation | Reference |
| Non-cleavable (mc) | High plasma stability | LC-MS | Leads to a wider therapeutic window due to reduced off-target toxicity. | [1][8] |
| Cleavable (vc) | Generally stable, but potential for premature release | ELISA, LC-MS | Instability can lead to systemic release of the payload and associated toxicities. | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the characterization of MMAF-based ADCs.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity. Several methods are employed for its determination:
-
UV/Vis Spectroscopy: This is a simple and convenient method that relies on the different absorbance maxima of the antibody and the drug. By measuring the absorbance of the ADC at two wavelengths, the average DAR can be calculated using the Beer-Lambert law.[][11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs can be resolved. This method is considered a standard for cysteine-conjugated ADCs.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the intact ADC and its subunits (light and heavy chains). This allows for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.[][12]
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the ADC that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.[3]
In Vivo Efficacy Studies in Xenograft Models
Animal models are essential for evaluating the anti-tumor activity and toxicity of ADCs.
-
Xenograft Model Establishment: Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously or intravenously inoculated with human cancer cells to establish tumors.[13][14]
-
ADC Administration: Once the tumors reach a certain size, the mice are treated with the ADC, a control antibody, or a vehicle control, typically via intravenous injection.[15]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The anti-tumor efficacy of the ADC is determined by comparing the tumor growth in the treated groups to the control groups. Parameters such as tumor growth inhibition (TGI) and tumor regression are calculated.[15]
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, which is crucial for predicting its pharmacokinetic profile and potential for off-target toxicity.
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points.[16][17]
-
Sample Analysis: At each time point, an aliquot of the plasma is taken, and the ADC is analyzed to determine the amount of intact ADC remaining and the amount of released payload.
-
Analytical Techniques: LC-MS is commonly used to measure the change in the average DAR over time.[16] Enzyme-linked immunosorbent assay (ELISA) can also be used to quantify the amount of conjugated antibody.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in ADC research can aid in understanding.
Caption: Mechanism of action of an MMAF-based ADC.
Caption: Experimental workflow for ADC evaluation.
Caption: Comparison of linker technologies.
Conclusion
The selection of a linker technology for MMAF-based ADCs is a critical decision in the drug development process that requires a careful balance of efficacy and safety.
-
Non-cleavable linkers , such as the maleimidocaproyl (mc) linker, generally offer superior plasma stability, leading to a wider therapeutic window and a higher maximum tolerated dose.[1][8] This makes them an attractive option for potent payloads like MMAF, where minimizing off-target toxicity is a primary concern. The lack of a bystander effect with non-cleavable linkers is also consistent with the inherent properties of the less membrane-permeable MMAF.
-
Cleavable linkers , such as the valine-citrulline (vc) linker, can also be effective but may present a greater challenge in terms of maintaining stability in circulation.[1] While they are designed for intracellular release, any premature cleavage can lead to systemic toxicity.
Ultimately, the optimal linker for an MMAF-based ADC will depend on the specific target antigen, the antibody used, and the desired therapeutic outcome. The experimental data strongly suggests that non-cleavable linkers may offer a more favorable safety profile for MMAF-based ADCs without compromising efficacy.[8] Rigorous preclinical evaluation, including comprehensive characterization of DAR, in vitro potency, in vivo efficacy, and plasma stability, is essential for selecting the most promising linker technology for clinical development.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. pharmiweb.com [pharmiweb.com]
- 12. sciex.com [sciex.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
Validating the Anti-Tumor Activity of a Novel MMAF-Sodium Antibody-Drug Conjugate: A Comparative Guide
This guide provides a comprehensive comparison of a novel Antibody-Drug Conjugate (ADC) utilizing the cytotoxic payload Monomethyl Auristatin F (MMAF) in its sodium salt form. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the ADC's performance against alternative therapies, supported by experimental data and detailed protocols.
Introduction to MMAF-Based ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule, known as the payload.[][2] The novel ADC discussed here employs MMAF-sodium, a synthetic analogue of the natural antimitotic agent dolastatin 10.[3][4] MMAF is a potent inhibitor of tubulin polymerization, a critical process for cell division, making it an effective payload for cancer therapy.[5][6][] This guide will delve into its mechanism, compare its efficacy to other payloads, and provide the experimental framework for its validation.
Mechanism of Action: Tubulin Inhibition
MMAF exerts its cytotoxic effect by disrupting microtubule dynamics within the cell.[] Upon internalization of the ADC and release of the payload, MMAF binds to the α/β-tubulin heterodimers, inhibiting their polymerization into microtubules.[5][8] This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The cell cycle is arrested in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[5][8][9]
Comparative Analysis: MMAF vs. MMAE and Other Payloads
The selection of a cytotoxic payload is critical to an ADC's therapeutic index. MMAF is often compared to its structural analogue, Monomethyl Auristatin E (MMAE), which is used in several approved ADCs.[4]
Key Differences: MMAF vs. MMAE
The primary distinction lies in a charged C-terminal phenylalanine on MMAF, which is absent in MMAE.[3][4] This structural difference has significant functional consequences. MMAF is more hydrophilic and less membrane-permeable than MMAE.[10][11]
| Feature | MMAF-sodium ADC | MMAE-based ADC | Rationale & References |
| Payload Permeability | Low / Poor | High | The charged C-terminus of MMAF reduces its ability to passively cross cell membranes.[4][10][11] |
| Bystander Killing Effect | Limited / Negligible | Potent | MMAE can diffuse out of the target cell to kill adjacent, antigen-negative tumor cells. MMAF's poor permeability prevents this effect.[10][11][] |
| In Vitro Potency (IC50) | Generally Higher (Less Potent) | Generally Lower (More Potent) | MMAE's higher permeability leads to more efficient cell killing in monoculture assays.[][10] |
| Potential Systemic Toxicity | Potentially Lower | Potentially Higher | Reduced diffusion into healthy tissues may result in a better safety profile for MMAF-based ADCs.[][13] |
| Efficacy in Heterogeneous Tumors | Lower | Higher | The bystander effect of MMAE is advantageous in tumors with varied antigen expression.[10] |
| Efficacy in Drug-Resistant Tumors | Potentially Higher | Susceptible to efflux pumps | MMAF has shown activity in multi-drug resistant cell lines where MMAE is less effective.[14] |
While tubulin inhibitors like MMAF and MMAE are a major class of ADC payloads, other classes include DNA-damaging agents (e.g., calicheamicins, PBD dimers).[][4] These agents are often more potent, with IC50 values in the picomolar range, but may also have a narrower therapeutic window.[] The choice of payload depends on the target antigen, tumor type, and desired therapeutic strategy.
Supporting Experimental Data
In Vitro Anti-Tumor Activity
The cytotoxic activity of the novel MMAF-sodium ADC is typically evaluated across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Cell Line | Cancer Type | Target Antigen Expression | MMAF-sodium ADC IC50 (nM) | Control ADC IC50 (nM) | Reference |
| Jurkat | T-cell leukemia | Tn-positive | ~450 | >1000 (Non-binding ADC) | [15] |
| LOX | Melanoma | Tn-positive | Dose-dependent cytotoxicity observed | N/A | [15] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30-positive | ~119 | N/A | [6][10] |
| 786-O | Renal Cell Carcinoma | N/A | ~257 | N/A | [6] |
| Caki-1 | Renal Cell Carcinoma | N/A | ~200 | N/A | [6] |
| HuH7 | Liver Cancer | HER3-positive | ~25 | >100 (Non-cleavable linker ADC) | [16] |
| PLC/PRF/5 | Liver Cancer | HER3-positive | ~70 | >100 (Non-cleavable linker ADC) | [16] |
Note: Data is compiled from various MMAF-based ADCs to illustrate typical potency ranges. The specific antibody and linker system will influence the exact IC50 values.
In Vivo Anti-Tumor Efficacy
The ultimate validation of an ADC's activity is demonstrated in preclinical animal models, most commonly xenograft studies in immunodeficient mice.
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcome | Reference |
| Jurkat/LOX Admixed | Leukemia/Melanoma | 3 mg/kg, single dose | Delayed tumor growth with Chi-Tn/MMAF ADC. | [15] |
| Karpas 299 Admixed | Lymphoma | 3 mg/kg, single dose | No significant bystander killing observed; tumors continued to grow. | [10][11] |
| 5T4-positive model | Various Carcinomas | Single dose | Exhibited excellent and durable anti-tumor activity. | [17] |
| NCI-N87 | Gastric Cancer | 1 or 3 mg/kg, single dose | Significant tumor growth inhibition. | [18] |
| SKOV3 | Ovarian Carcinoma | 15 mg/kg, on day 0 and 21 | Significant reduction in tumor growth and weight compared to vehicle. | [19] |
Note: In vivo efficacy is highly dependent on the target, antibody, linker, and tumor model used.
Key Experimental Protocols
Detailed and reproducible protocols are essential for validating the activity of a novel ADC.
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the MMAF-sodium ADC, a non-targeting control ADC, and free MMAF-sodium payload in culture medium.
-
Dosing: Remove the medium from the cell plates and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with medium only (blank) and untreated cells (vehicle control).
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C, 5% CO2.[10]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of the MMAF-sodium ADC in a living organism.[20][21]
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old.[22]
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the right flank of each mouse.[19]
-
Tumor Growth Monitoring: Allow tumors to grow. Monitor animal body weight and tumor volume twice weekly. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=5-8 mice per group). Groups typically include:
-
Vehicle Control (e.g., PBS)
-
Novel MMAF-sodium ADC (at various dose levels, e.g., 1, 3, 5 mg/kg)
-
Non-targeting Control ADC
-
Alternative/Benchmark ADC (e.g., an MMAE-based ADC)
-
-
ADC Administration: Administer the ADCs intravenously (i.v.) via the tail vein according to the specified dosing schedule (e.g., a single dose or once weekly for 3 weeks).[22][23]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight until the study endpoint (e.g., when tumors in the control group reach a predetermined size, or ~30-45 days post-treatment).[22]
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, excise tumors and record their weights. Statistically compare the treatment groups to the vehicle control group.
Conclusion
The novel MMAF-sodium ADC represents a potent anti-tumor agent with a distinct profile compared to other payload classes. Its mechanism of action, centered on tubulin polymerization inhibition, is well-established. The key differentiator from the widely used MMAE payload is its low membrane permeability, which limits the bystander killing effect but may offer a superior safety profile and efficacy against certain multi-drug resistant tumors.[][14] The provided experimental data and protocols offer a robust framework for validating its therapeutic potential. Further investigation into its performance in diverse tumor models and in combination with other agents will continue to define its role in the next generation of targeted cancer therapies.
References
- 2. mdpi.com [mdpi.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 6. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 13. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. mdpi.com [mdpi.com]
- 22. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 23. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MMAF-Payload Antibody-Drug Conjugates in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals: An in-depth look at the clinical trial performance of two prominent MMAF-payload ADCs, Belantamab Mafodotin and Depatuxizumab Mafodotin, supported by experimental data and pathway visualizations.
This guide provides a comprehensive comparison of clinical trials involving antibody-drug conjugates (ADCs) that utilize the cytotoxic payload monomethyl auristatin F (MMAF) sodium. The analysis focuses on two key investigational drugs: belantamab mafodotin, targeting B-cell maturation antigen (BCMA) in multiple myeloma, and depatuxizumab mafodotin, which targets the epidermal growth factor receptor (EGFR) in glioblastoma. By presenting quantitative efficacy and safety data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and trial workflows, this guide offers a valuable resource for researchers and drug development professionals in the field of oncology.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials of belantamab mafodotin and depatuxizumab mafodotin.
Efficacy Data
| Clinical Trial | Drug | Target | Indication | Phase | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| DREAMM-2 [1][2][3] | Belantamab Mafodotin | BCMA | Relapsed/Refractory Multiple Myeloma | 2 | 196 | 31% (2.5 mg/kg dose)[4] | 2.8 months (2.5 mg/kg dose)[3] | 15.3 months (2.5 mg/kg dose)[3] |
| DREAMM-8 [5] | Belantamab Mafodotin + Pomalidomide + Dexamethasone | BCMA | Relapsed/Refractory Multiple Myeloma | 3 | 302 | 77% | Not Reached | Favorable trend |
| INTELLANCE-2 [6][7][8] | Depatuxizumab Mafodotin | EGFR | Recurrent Glioblastoma | 2 | 260 | Not Reported | Not Reported | 1-year: 26.7% (monotherapy), 39.7% (+ temozolomide)[6] |
| INTELLANCE-1 [9] | Depatuxizumab Mafodotin | EGFR | Newly Diagnosed Glioblastoma | 3 | 639 | No survival benefit observed[9][10] | No survival benefit observed | No survival benefit observed |
Safety Data: Common Adverse Events (Grade ≥3)
| Clinical Trial | Drug | Most Common Adverse Events (Grade ≥3) |
| DREAMM-2 [4][11] | Belantamab Mafodotin | Keratopathy (27%), Thrombocytopenia (20%), Anemia (20%)[4] |
| DREAMM-8 [5] | Belantamab Mafodotin Combination | Ocular Adverse Events (43%), Thrombocytopenia, Neutropenia |
| INTELLANCE-2 [7][8] | Depatuxizumab Mafodotin | Corneal Epitheliopathy (25-30%)[7][8] |
| INTELLANCE-J [12] | Depatuxizumab Mafodotin | Lymphopenia (42%), Thrombocytopenia (39%) |
Experimental Protocols
DREAMM-2 Study Protocol
The DREAMM-2 study was a phase 2, open-label, two-arm study designed to evaluate the efficacy and safety of belantamab mafodotin in patients with relapsed or refractory multiple myeloma who had received at least three prior lines of therapy.[1][3]
-
Patient Population: Patients with relapsed or refractory multiple myeloma who were refractory to an immunomodulatory drug and a proteasome inhibitor, and refractory or intolerant to an anti-CD38 monoclonal antibody.[1][3]
-
Dosing Regimen: Patients were randomized to receive either 2.5 mg/kg or 3.4 mg/kg of belantamab mafodotin as an intravenous infusion every 3 weeks until disease progression or unacceptable toxicity.[1]
-
Primary Endpoint: The primary endpoint was the overall response rate.[11]
-
Secondary Endpoints: Secondary endpoints included duration of response, progression-free survival, and overall survival.[3]
-
Assessments: Ocular examinations were conducted at baseline and prior to each dose to monitor for keratopathy.[13]
INTELLANCE-2 Study Protocol
The INTELLANCE-2 study was a phase 2, randomized, open-label trial that investigated depatuxizumab mafodotin in patients with recurrent glioblastoma with EGFR amplification.[6][7][8]
-
Patient Population: Patients with centrally confirmed EGFR-amplified glioblastoma at first recurrence after chemoradiation with temozolomide.[7][8]
-
Treatment Arms: Patients were randomized to one of three arms:
-
Primary Endpoint: The primary endpoint of the study was overall survival.[7][8]
-
Assessments: Regular monitoring for adverse events, with a particular focus on ocular toxicity.
Signaling Pathways and Experimental Workflow
Belantamab Mafodotin (Anti-BCMA) Signaling Pathway
Belantamab mafodotin targets B-cell maturation antigen (BCMA), a transmembrane protein highly expressed on malignant plasma cells.[14][15] Upon binding to BCMA, the ADC is internalized, and the MMAF payload is released, leading to cell cycle arrest and apoptosis.[14][16][17] The afucosylated antibody component also enhances antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[16][18]
Caption: Belantamab Mafodotin Mechanism of Action.
Depatuxizumab Mafodotin (Anti-EGFR) Signaling Pathway
Depatuxizumab mafodotin targets the epidermal growth factor receptor (EGFR), which is frequently amplified in glioblastoma.[9][19] EGFR activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[20] Depatuxizumab mafodotin aims to deliver MMAF to EGFR-expressing tumor cells, thereby inducing cytotoxicity.
Caption: Depatuxizumab Mafodotin and EGFR Signaling.
Generalized Clinical Trial Workflow
The workflow for these clinical trials generally follows a standard path from patient screening and enrollment to treatment, monitoring, and data analysis.
Caption: Generalized ADC Clinical Trial Workflow.
References
- 1. Belantamab mafodotin for relapsed or refractory multiple myeloma (DREAMM-2): a two-arm, randomised, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Single-agent belantamab mafodotin in patients with relapsed/refractory multiple myeloma: Final analysis of the DREAMM-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. us.gsk.com [us.gsk.com]
- 5. Results from the randomized phase 3 DREAMM-8 study of belantamab mafodotin plus pomalidomide and dexamethasone (BPd) vs pomalidomide plus bortezomib and dexamethasone (PVd) in relapsed/refractory multiple myeloma (RRMM). - ASCO [asco.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. INTELLANCE 2/EORTC 1410 randomized phase II study of Depatux-M alone and with temozolomide vs temozolomide or lomustine in recurrent EGFR amplified glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INTELLANCE 2/EORTC 1410 randomized phase II study of Depatux-M alone and with temozolomide vs temozolomide or lomustine in recurrent EGFR amplified glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. news.abbvie.com [news.abbvie.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Safety and efficacy of depatuxizumab mafodotin in Japanese patients with malignant glioma: A nonrandomized, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dreammtrials.com [dreammtrials.com]
- 16. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma | MDPI [mdpi.com]
- 20. Epidermal growth factor receptor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for MMAF Sodium
For Immediate Implementation by Laboratory Personnel
Monomethyl auristatin F (MMAF) sodium is a potent cytotoxic agent integral to the development of antibody-drug conjugates (ADCs). Due to its high toxicity, stringent adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of MMAF sodium waste, grounded in established best practices for cytotoxic compounds.
Immediate Safety and Logistical Information
All personnel handling this compound must be thoroughly trained in the procedures outlined below and be familiar with the specific Safety Data Sheet (SDS) for the compound. Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Chemical splash goggles. A face shield should be worn if there is a risk of splashing. |
| Respiratory | A fit-tested N95 respirator or higher is required for handling powdered this compound. |
Operational Plan for this compound Waste
The disposal of this compound waste follows a multi-step process designed to minimize exposure and ensure complete deactivation and containment. This process involves immediate segregation, potential chemical inactivation, and final disposal in designated cytotoxic waste streams.
Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
Oxidative degradation is a recognized method for inactivating many cytotoxic compounds.[1][2] The following protocol is a general guideline for the chemical inactivation of liquid waste containing this compound using sodium hypochlorite (bleach). It is imperative that this procedure is first validated on a small scale in a controlled environment (e.g., a chemical fume hood) to ensure complete inactivation for your specific waste composition.
Materials:
-
Liquid waste containing this compound.
-
5.25% sodium hypochlorite solution (household bleach).
-
Sodium thiosulfate solution (for neutralization of excess bleach).
-
pH indicator strips.
-
Appropriate PPE (see Table 1).
-
Designated cytotoxic waste containers.
Procedure:
-
Preparation: Perform the entire procedure in a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
pH Adjustment: Check the pH of the this compound waste. If it is acidic, neutralize it to a pH between 6.0 and 8.0 using a suitable buffer.
-
Oxidation: Slowly add a 5.25% sodium hypochlorite solution to the this compound waste in a 1:1 volume ratio. For example, for every 10 mL of waste, add 10 mL of bleach.
-
Reaction Time: Allow the mixture to react for a minimum of one hour to ensure sufficient time for oxidative degradation.
-
Neutralization of Excess Oxidant: After the reaction period, neutralize any excess sodium hypochlorite by adding sodium thiosulfate solution until a test for active chlorine (e.g., potassium iodide-starch paper) is negative.
-
Final Disposal: The treated, inactivated solution can now be packaged for final disposal. Absorb the liquid with a suitable absorbent material and place it in a designated, leak-proof cytotoxic waste container.[1]
-
Labeling and Storage: Securely seal the container and label it clearly as "Inactivated Cytotoxic Waste" with the date of processing. Store in the designated hazardous waste accumulation area for pickup by a certified waste disposal vendor.
Disposal of Solid this compound Waste and Contaminated Materials
Solid waste, such as contaminated vials, pipette tips, and PPE, does not typically undergo chemical inactivation.
Procedure:
-
Segregation: Immediately place all solid waste contaminated with this compound into a designated, puncture-resistant, and clearly labeled cytotoxic waste container.[3] These containers are often color-coded, with purple lids being a common indicator for cytotoxic waste.[3]
-
Packaging: Do not overfill the container. When it is approximately three-quarters full, securely close and seal the lid.
-
Labeling and Storage: Label the container with "Cytotoxic Waste" and the date. Store it in the designated hazardous waste area.
-
Final Disposal: Arrange for the collection of the sealed container by a licensed hazardous waste disposal company for final disposal via high-temperature incineration.[1]
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
